molecular formula C20H28O10 B600411 Furcatin CAS No. 499-33-2

Furcatin

Cat. No.: B600411
CAS No.: 499-33-2
M. Wt: 428.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furcatin is a chemical compound with the molecular formula C20H28O10 and is classified as a phenylpropanoid . As a natural product, it is of significant interest in phytochemistry and natural product research. Scientists study such compounds to explore their potential biological activities, biosynthesis pathways, and ecological roles. This product is provided for research purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the primary scientific literature for the most recent studies on this compound, as detailed information on its specific mechanism of action and applications is an active area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2/t13-,14-,15+,16-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTAEJNADMCLOV-LTRJMQNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964469
Record name 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-33-2
Record name 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Furcatin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin, a naturally occurring disaccharide glycoside, has garnered interest within the scientific community for its specific enzymatic interactions and potential biological relevance. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on data presentation, experimental context, and molecular interactions.

Chemical Structure and Identification

This compound is chemically defined as p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside.[1] Its structure consists of a p-allylphenol aglycone linked to a glucose molecule, which is further substituted with an apiose sugar.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
CAS Number 499-33-2
Molecular Formula C₂₀H₂₈O₁₀
Molecular Weight 428.4 g/mol
InChI Key HLTAEJNADMCLOV-LTRJMQNCSA-N
SMILES C=CCC1=CC=C(C=C1)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--(CO)O)O)O)O">C@@HO

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 428.4 g/mol
XLogP3 -1.5
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 10
Rotatable Bond Count 9
Topological Polar Surface Area 158 Ų

Biological Activity and Enzymatic Hydrolysis

The most well-documented biological role of this compound is as a specific substrate for the enzyme this compound hydrolase (EC 3.2.1.161), a unique disaccharide-specific acuminosidase isolated from the leaves of Viburnum furcatum.[1]

This compound Hydrolase Activity

This compound hydrolase catalyzes the hydrolysis of the β-glycosidic bond between the p-allylphenol aglycone and the acuminose (β-D-apiofuranosyl-(1→6)-D-glucose) disaccharide.[1] This enzymatic reaction yields p-allylphenol and acuminose as products.

The enzyme exhibits a high degree of specificity for this compound. The Michaelis-Menten constant (Km) for the hydrolysis of this compound by recombinant this compound hydrolase expressed in Escherichia coli has been determined to be 2.2 mM.[1]

The enzymatic hydrolysis of this compound can be represented by the following workflow:

Furcatin_Hydrolysis This compound This compound (p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside) FH This compound Hydrolase (EC 3.2.1.161) This compound->FH Substrate Products Products FH->Products p_allylphenol p-allylphenol Products->p_allylphenol Product 1 Acuminose Acuminose (β-D-apiofuranosyl-(1→6)-D-glucose) Products->Acuminose Product 2

Caption: Enzymatic hydrolysis of this compound by this compound hydrolase.

Potential Pharmacological Significance

While specific pharmacological studies on isolated this compound are limited, extracts of Viburnum species, the natural source of this compound, have been investigated for various biological activities, including antioxidant and antimicrobial properties.[2][3] Phenyl glycosides, the class of compounds to which this compound belongs, have also been studied for a range of biological effects. However, direct evidence of these activities for this compound is yet to be established. The specific hydrolysis of this compound by a dedicated enzyme in its source plant suggests a potential role in plant defense or metabolism.

Experimental Protocols

Isolation of this compound from Viburnum furcatum

A detailed experimental protocol for the isolation of this compound has not been extensively published. However, a study on this compound hydrolase provides a brief description of the isolation process.[4] The general steps would involve:

  • Extraction: Homogenization of fresh leaves of Viburnum furcatum in a suitable solvent (e.g., methanol or ethanol) to extract the glycosides.

  • Purification: A series of chromatographic techniques would be employed for purification. This would likely involve:

    • Solvent partitioning: To remove non-polar compounds.

    • Column chromatography: Using stationary phases like silica gel or reversed-phase C18 to separate compounds based on polarity.

    • Further purification steps: May include techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

The following diagram illustrates a generalized workflow for the isolation and purification of natural products like this compound.

Isolation_Workflow start Plant Material (Viburnum furcatum leaves) extraction Extraction (e.g., with Methanol) start->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fraction Glycoside-rich Fraction partitioning->fraction column_chroma Column Chromatography (e.g., Silica Gel) fraction->column_chroma fractions Collected Fractions column_chroma->fractions hplc Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Generalized workflow for the isolation of this compound.

Enzymatic Assay for this compound Hydrolase

The activity of this compound hydrolase is typically determined by measuring the rate of hydrolysis of this compound. A common method involves:

  • Reaction Mixture: A buffered solution containing this compound at a known concentration is prepared.

  • Enzyme Addition: A purified solution of this compound hydrolase is added to initiate the reaction.

  • Incubation: The reaction is incubated at a specific temperature for a defined period.

  • Termination: The reaction is stopped, often by adding a strong base (e.g., Na₂CO₃).

  • Quantification: The amount of product formed (e.g., p-allylphenol) is quantified using a suitable analytical method, such as HPLC or spectrophotometry.

Conclusion

This compound stands as a molecule of interest primarily due to its highly specific interaction with this compound hydrolase. While its chemical structure is well-defined, a significant portion of its physicochemical and biological properties remains to be experimentally determined. Further research into the isolation, potential synthesis, and broader pharmacological screening of this compound is warranted to fully elucidate its biological role and potential applications. The detailed study of its enzymatic hydrolysis provides a valuable model for understanding enzyme-substrate specificity within the glycosidase family.

References

Unveiling Furcatin: A Technical Guide to Its Natural Sources, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin, a naturally occurring disaccharide derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its analysis, and a discussion of its potential role within biological signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Natural Sources of this compound

Currently, the primary and most well-documented natural source of this compound is the plant species Viburnum furcatum, commonly known as the forked viburnum.[1] this compound has been successfully isolated from the leaves of this plant. A comprehensive review of the phytochemicals present in the Viburnum genus also lists this compound as a constituent found in the leaves and twigs of an unspecified Viburnum species, suggesting that other plants within this genus may also synthesize this compound.[1][2] Further screening of various Viburnum species is warranted to identify other potential high-yielding natural sources.

While extensive research has been conducted on the phytochemical composition of numerous plants, to date, Viburnum furcatum remains the only confirmed source of this compound explicitly mentioned in the reviewed literature.

Quantitative Analysis of this compound

To date, specific quantitative data on the concentration of this compound in Viburnum furcatum or any other plant source has not been published in the available scientific literature. The development and validation of a robust analytical method for the quantification of this compound in plant matrices is a critical next step for future research and potential commercial applications.

Table 1: Putative Analytical Methods for this compound Quantification

Analytical TechniquePotential Application for this compound Analysis
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)A standard and widely accessible method for the quantification of secondary metabolites. A validated HPLC-UV method would be suitable for routine analysis of this compound in plant extracts.[3][4][5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)Offers higher sensitivity and specificity compared to HPLC-UV, enabling the detection and quantification of this compound at lower concentrations and providing structural confirmation.[7][8][9][10][11]

Experimental Protocols

While a specific, detailed protocol for the extraction and quantification of this compound has not been published, the following methodologies, adapted from general procedures for the analysis of plant glycosides, can serve as a foundation for developing a validated protocol.

Extraction and Isolation of this compound from Viburnum furcatum Leaves

This protocol is a hypothetical workflow based on established methods for the extraction of plant secondary metabolites.

Extraction_and_Isolation_of_this compound Start Dried and Powdered Viburnum furcatum Leaves Extraction Maceration with 80% Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) Crude_Extract->Partitioning Fractionation Column Chromatography (Silica Gel or Sephadex) Partitioning->Fractionation Purified_Fractions Collection of Fractions Fractionation->Purified_Fractions Analysis TLC or HPLC Analysis of Fractions Purified_Fractions->Analysis Isolation Isolation of Pure this compound Analysis->Isolation Final_Product Crystallized this compound Isolation->Final_Product

Figure 1: Proposed workflow for the extraction and isolation of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

The following outlines a prospective HPLC-UV method for the quantification of this compound in a prepared plant extract.

HPLC_Quantification_of_this compound Sample_Prep Prepare this compound Standard Solutions and Plant Extract Sample HPLC_System HPLC System with UV Detector (e.g., C18 column) Sample_Prep->HPLC_System Injection Inject Standard Solutions and Sample HPLC_System->Injection Mobile_Phase Mobile Phase Gradient (e.g., Water and Acetonitrile with Formic Acid) Mobile_Phase->HPLC_System Chromatogram Obtain Chromatograms Injection->Chromatogram Calibration Generate Calibration Curve from Standard Solutions Chromatogram->Calibration Quantification Quantify this compound in Sample based on Peak Area Chromatogram->Quantification Calibration->Quantification Result This compound Concentration (mg/g) Quantification->Result

Figure 2: Workflow for the quantitative analysis of this compound by HPLC-UV.

Biological Context and Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing specific signaling pathways in which this compound is involved. However, the role of glycosides in plants is multifaceted, often involving defense mechanisms and the regulation of hormone activity.[12][13][14] Plant glycosidases, enzymes that hydrolyze glycosidic bonds, play a crucial role in activating these compounds.[13][14]

It is plausible that this compound, as a glycoside, could be part of a plant's defense signaling cascade. For instance, upon tissue damage by herbivores or pathogens, a plant might release a glycosidase that hydrolyzes this compound, releasing the aglycone and a sugar moiety. These released molecules could then act as signaling molecules to initiate a defense response.

Putative_Glycoside_Signaling_Pathway Stimulus External Stimulus (e.g., Herbivory, Pathogen Attack) Enzyme_Activation Activation of Glycosidase Stimulus->Enzyme_Activation Furcatin_Hydrolysis This compound (Inactive Glycoside) is Hydrolyzed Enzyme_Activation->Furcatin_Hydrolysis Signal_Release Release of Aglycone + Sugar Moiety Furcatin_Hydrolysis->Signal_Release Signal_Perception Perception of Aglycone/Sugar by Cellular Receptors Signal_Release->Signal_Perception Downstream_Signaling Initiation of Downstream Signaling Cascade Signal_Perception->Downstream_Signaling Defense_Response Activation of Defense Genes and Production of Defense Compounds Downstream_Signaling->Defense_Response

Figure 3: A generalized signaling pathway involving a plant glycoside like this compound.

Conclusion and Future Directions

This technical guide consolidates the current knowledge on the natural sources and analysis of this compound. The primary identified source is Viburnum furcatum, though further investigation into other Viburnum species is warranted. A significant gap exists in the literature regarding the quantitative concentration of this compound in any plant material and a validated, detailed protocol for its extraction and quantification. The biological role of this compound remains largely unexplored, presenting an exciting opportunity for future research. Elucidating its bioactivity and potential involvement in plant signaling pathways could unlock novel applications in drug development and other scientific fields. The development of standardized analytical methods is paramount to advancing our understanding of this intriguing natural compound.

References

Furcatin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 499-33-2

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise technical summary of the current knowledge on Furcatin. It should be noted that publicly available information on this compound is limited, and this guide reflects the extent of the data retrieved from scientific databases.

Chemical Identity

This compound is a naturally occurring phenylpropanoid glycoside.

PropertyValueSource
CAS Number 499-33-2[1]
Molecular Formula C₂₀H₂₈O₁₀[1]
IUPAC Name (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol[1]
Synonyms 4-(2-Propen-1-yl)phenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside[1]

Biological Context

Current literature on the specific biological activity of this compound is sparse. Its primary significance lies in its identification as a metabolite in two distinct organisms:

  • Apis cerana (Asian Honey Bee): this compound has been identified as a natural product within this species of honey bee.[1] The specific physiological role or significance of this compound in Apis cerana has not been extensively documented in the available literature.

  • Trypanosoma brucei: This protozoan parasite, the causative agent of African trypanosomiasis (sleeping sickness), has also been reported to contain this compound as a metabolite.[1] The metabolic pathway in which this compound is involved within the parasite remains an area for further research.

Due to the limited research, there is no specific information available regarding the pharmacological effects, mechanism of action, or any associated signaling pathways of this compound.

Experimental Data and Protocols

A comprehensive search of scientific literature did not yield specific experimental protocols for the isolation, synthesis, or biological evaluation of this compound. Similarly, no quantitative data on its efficacy, toxicity, or other biological parameters were found that could be summarized in a tabular format.

Signaling Pathways and Logical Relationships

The current body of scientific literature does not contain information on any signaling pathways modulated by or involving this compound. Therefore, the creation of a signaling pathway diagram is not possible at this time.

As a conceptual representation of the known information, the following logical diagram illustrates the documented presence of this compound.

cluster_0 Natural Occurrences of this compound Apis cerana Apis cerana This compound This compound Apis cerana->this compound Metabolite In Trypanosoma brucei Trypanosoma brucei Trypanosoma brucei->this compound Metabolite In

Caption: Documented natural sources of this compound.

Future Research Directions

The existing data on this compound is foundational. Significant opportunities exist for further research to elucidate its biological role and potential therapeutic applications. Key areas for future investigation include:

  • Isolation and Purification: Development of robust protocols for the isolation of this compound from its natural sources, Apis cerana or Trypanosoma brucei, or through chemical synthesis.

  • Biological Screening: Comprehensive screening of this compound for various biological activities, such as antimicrobial, antiparasitic, or anti-inflammatory effects. Given its presence in Trypanosoma brucei, investigating its role in the parasite's life cycle or its potential as an anti-trypanosomal agent would be a logical starting point.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to determine the underlying mechanism of action and to identify any interacting signaling pathways will be crucial.

  • Toxicology and Pharmacology: In-depth toxicological and pharmacological profiling to assess its safety and potential as a therapeutic agent.

References

In-Depth Technical Guide to Furcatin: Molecular Properties, Enzymatic Hydrolysis, and Potential Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of Furcatin, a naturally occurring glycoside. It details the compound's molecular formula and weight, and presents a thorough experimental protocol for its enzymatic hydrolysis. Furthermore, this guide explores a potential signaling pathway associated with one of its primary metabolites, p-allylphenol, offering insights into its prospective biological activities. The information is structured to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Core Molecular Data

This compound, a disaccharide derivative, possesses the following molecular characteristics:

PropertyValueCitation
Molecular Formula C₂₀H₂₈O₁₀[1]
Molecular Weight 428.43 g/mol [1]

Enzymatic Hydrolysis of this compound

This compound is notably hydrolyzed by the enzyme this compound hydrolase (FH), a unique disaccharide-specific acuminosidase.[1][2] This enzyme catalyzes the cleavage of the β-glycosidic bond between the aglycone, p-allylphenol, and the disaccharide, acuminose.[1][2]

Experimental Protocol: Isolation of this compound Hydrolase and Enzymatic Hydrolysis of this compound

The following protocol is based on the methodology described for the isolation and characterization of this compound hydrolase from Viburnum furcatum leaves.[1]

2.1.1. Plant Material and Enzyme Extraction

  • Fresh leaves of Viburnum furcatum are collected and immediately frozen in liquid nitrogen and stored at -80°C until use.

  • The frozen leaves are ground into a fine powder in the presence of liquid nitrogen.

  • The powdered leaves are then washed with chilled acetone until the filtrate becomes nearly colorless to remove pigments and other interfering substances.

  • The resulting acetone powder is dried and used for protein extraction.

  • The enzyme is extracted from the acetone powder using a suitable buffer.

2.1.2. Protein Purification

The crude extract undergoes a series of purification steps which may include:

  • Acetone precipitation

  • Ammonium sulfate precipitation

  • Chromatography on CM-Toyopearl

  • Chromatography on DEAE-Sepharose

Protein fractions are analyzed by SDS-PAGE and Western blotting to monitor the purification process.[1]

2.1.3. Enzymatic Hydrolysis Assay

  • The purified this compound hydrolase is incubated with a solution of this compound.

  • The reaction progress is monitored over time to observe the hydrolysis of this compound into p-allylphenol and acuminose.

  • The stereochemical outcome of the hydrolysis can be analyzed using ¹H NMR spectroscopy, which has shown that this compound hydrolase is a retaining glycosidase.[1]

Potential Signaling Pathway of a this compound Metabolite

Direct signaling pathways for this compound have not been extensively elucidated. However, insights can be drawn from the biological activities of its hydrolysis product, p-allylphenol, which is a phenolic compound. Phenolic compounds are known to exert various biological effects, often through the modulation of signaling pathways related to oxidative stress and inflammation.

The following diagram illustrates a potential signaling pathway that could be influenced by p-allylphenol, based on the known actions of similar phenolic compounds. This pathway depicts the inhibition of a pro-inflammatory signaling cascade.

G Potential Anti-Inflammatory Signaling Pathway of p-Allylphenol cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Signal Transduction NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Inhibits IκB Phosphorylation p_allylphenol p-Allylphenol p_allylphenol->IKK Inhibition NFkB NF-κB NFkB_IkB->NFkB Release DNA DNA NFkB->DNA Binds to Promoter Region Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Potential signaling pathway of p-allylphenol.

This diagram illustrates how p-allylphenol, a metabolite of this compound, may inhibit the NF-κB signaling pathway, a key regulator of inflammation. By potentially inhibiting the IKK complex, p-allylphenol could prevent the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Conclusion

This compound presents an interesting subject for further research in natural product chemistry and pharmacology. Its well-defined molecular structure and the specific enzymatic hydrolysis that releases the bioactive aglycone, p-allylphenol, provide a clear basis for investigating its biological effects. The potential for p-allylphenol to modulate inflammatory signaling pathways warrants further investigation and could lead to the development of new therapeutic agents. This guide provides foundational data and methodologies to support such future research endeavors.

References

Furcatin: A Technical Guide to its Discovery, Properties, and Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Furcatin, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community due to its unique chemical structure and specific enzymatic interactions. This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of this compound, with a focus on its isolation, the enzyme responsible for its hydrolysis, and its potential biological significance. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Discovery and History

Physicochemical Properties

This compound is a disaccharide derivative with a molecular formula of C₂₀H₂₈O₁₀ and a molecular weight of 428.43 g/mol .[4][5] Its structure consists of a p-allylphenol (chavicol) aglycone linked to a β-D-glucopyranoside, which is further substituted at the 6-position with a β-D-apiofuranosyl moiety. The presence of the unusual apiose sugar makes this compound a subject of interest in carbohydrate chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₀H₂₈O₁₀[4][5]
Molecular Weight428.43 g/mol [4][5]
IUPAC Name(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol[4]
PubChem CID442789[4][5]

Isolation and Synthesis

Isolation from Natural Sources

This compound is isolated from the leaves of Viburnum furcatum. While a highly detailed, step-by-step protocol is not published, the general procedure involves extraction with a polar solvent followed by chromatographic purification.

Experimental Protocol: General Isolation of this compound

  • Extraction: Dried and powdered leaves of Viburnum furcatum are extracted with methanol.

  • Solvent Partitioning: The methanol extract is concentrated and partitioned between water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The aqueous layer containing the glycosides is retained.

  • Chromatography: The aqueous extract is then subjected to a series of column chromatography steps. This typically involves using silica gel and eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

The yield of this compound from Viburnum furcatum leaves has not been quantitatively reported in the available literature.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The synthesis of such a complex glycoside would present several challenges, including the stereoselective formation of the two glycosidic bonds and the introduction of the apiose sugar. However, general methods for the synthesis of phenyl glycosides are well-established and would likely form the basis for a future synthetic route to this compound. These methods often involve the coupling of a protected glycosyl donor with the phenolic aglycone.

Biochemical Aspects: this compound Hydrolase

A key aspect of this compound's biochemistry is its specific hydrolysis by the enzyme this compound hydrolase (EC 3.2.1.179).[2] This enzyme, isolated from Viburnum furcatum, is a disaccharide-specific β-glucosidase that cleaves the glycosidic bond between the p-allylphenol aglycone and the acuminose (β-D-apiofuranosyl-(1→6)-β-D-glucopyranose) disaccharide.[2][6]

Table 2: Kinetic Properties of this compound Hydrolase

ParameterValueReference(s)
SubstrateThis compound[2][3]
Productsp-Allylphenol and Acuminose[2][6]
Kₘ2.2 mM[2][3]

Experimental Protocol: this compound Hydrolase Activity Assay

  • Reaction Mixture: A typical assay mixture contains this compound as the substrate in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).

  • Enzyme Addition: The reaction is initiated by the addition of purified this compound hydrolase or a crude enzyme extract.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong base (e.g., sodium carbonate) or by heat inactivation.

  • Quantification of Product: The amount of released p-allylphenol is quantified. This can be done spectrophotometrically by measuring the absorbance at a specific wavelength or by using HPLC.

Signaling Pathway: Enzymatic Hydrolysis of this compound

The hydrolysis of this compound by this compound hydrolase represents a simple yet significant metabolic pathway. This process releases the aglycone, p-allylphenol, which is a known volatile compound. It is hypothesized that this pathway is part of a plant defense mechanism, where the non-volatile and stable this compound is stored in the plant tissues and is rapidly converted to the more biologically active p-allylphenol upon tissue damage, such as during herbivory.

Furcatin_Hydrolysis This compound This compound (4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D- furanosyl-β-D-glucopyranoside) Furcatin_Hydrolase This compound Hydrolase (EC 3.2.1.179) This compound->Furcatin_Hydrolase p_Allylphenol p-Allylphenol (Chavicol) Furcatin_Hydrolase->p_Allylphenol Hydrolysis Acuminose Acuminose (β-D-Apiofuranosyl-(1→6)-β-D-glucopyranose) Furcatin_Hydrolase->Acuminose Hydrolysis

Caption: Enzymatic hydrolysis of this compound by this compound hydrolase.

Biological Activity

There is currently no published data on the specific biological activities (e.g., antimicrobial, cytotoxic) of purified this compound. However, the biological activity of its aglycone, p-allylphenol (chavicol), and related phenylpropanoids is well-documented. p-Allylphenol is known to possess antimicrobial and antifungal properties. The enzymatic release of this compound from this compound suggests a potential role for this compound as a precursor to a defensive agent in Viburnum furcatum. Further research is needed to determine if this compound itself exhibits any intrinsic biological activity or if its sole purpose is as a stable storage form of p-allylphenol.

Conclusion and Future Perspectives

This compound stands as an interesting natural product with a unique structure and a specific enzymatic pathway for its activation. While its discovery and the characterization of its hydrolase have provided valuable insights, significant gaps in our knowledge remain. The lack of a reported total synthesis of this compound presents an opportunity for synthetic organic chemists. Furthermore, a thorough investigation into the biological activities of this compound is warranted to determine if it possesses any pharmacological properties beyond being a precursor to p-allylphenol. The detailed study of this compound and its metabolic pathway could provide a deeper understanding of plant defense mechanisms and may unveil new avenues for the development of novel bioactive compounds.

References

The Biological Role of Furcatin in Viburnum furcatum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological role of furcatin, a phenolic glycoside found in Viburnum furcatum. It is intended for researchers, scientists, and drug development professionals interested in the chemical ecology and potential therapeutic applications of natural products from the Viburnum genus.

Executive Summary

This compound (p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside) is a characteristic secondary metabolite of Viburnum furcatum. Current research strongly suggests that its primary biological role is as a key component of a sophisticated chemical defense mechanism against herbivores and pathogens. In its intact glycosidic form, this compound is a stable, non-toxic compound stored within the plant's tissues. Upon tissue damage, a specific endogenous enzyme, this compound hydrolase, rapidly cleaves this compound, releasing the biologically active aglycone, p-allylphenol (chavicol). This aglycone exhibits antimicrobial and antifungal properties, thus protecting the plant from opportunistic infections at the site of injury. While phenolic compounds from the Viburnum genus are known to possess antioxidant, anti-inflammatory, and cytotoxic activities, specific quantitative data for this compound in these areas are not extensively documented in current literature. This guide summarizes the available data, provides detailed experimental protocols for further investigation, and illustrates the key biological pathways involved.

The this compound-Based Defense System

The defense mechanism involving this compound is a classic example of a two-component system common in plants, where a non-toxic precursor is activated by an enzyme upon tissue disruption.

G cluster_plant Intact Plant Tissue cluster_damage Tissue Damage (Herbivory/Pathogen Attack) cluster_reaction Chemical Defense Activation cluster_effect Biological Effect This compound This compound (Stable Glycoside) Hydrolysis Enzymatic Hydrolysis This compound->Hydrolysis FH This compound Hydrolase FH->Hydrolysis Damage Cellular Disruption Damage->Hydrolysis initiates p_allylphenol p-Allylphenol (Toxic Aglycone) Hydrolysis->p_allylphenol Sugar Acuminose (Disaccharide) Hydrolysis->Sugar Defense Antimicrobial/Antifungal Activity p_allylphenol->Defense

Figure 1: Proposed defense mechanism of this compound in Viburnum furcatum.

Quantitative Data

This compound Hydrolase Kinetics

This compound hydrolase (FH) is a disaccharide-specific acuminosidase belonging to the glycosyl hydrolase family 1.[1] It specifically catalyzes the hydrolysis of the β-glycosidic bond between the p-allylphenol aglycone and the acuminose disaccharide.[1] The enzyme exhibits high substrate specificity for the disaccharide moiety.[1]

EnzymeSubstrateKm (mM)Source
This compound HydrolaseThis compound2.2[1]
Biological Activity of p-Allylphenol (Aglycone)

The aglycone of this compound, p-allylphenol (chavicol), has demonstrated notable antifungal activity against various plant pathogens.

OrganismActivityEC50 (µg/mL)Source
Rhizoctonia cerealisAntifungal8.2 - 48.8
Pythium aphanidermatumAntifungal8.2 - 48.8
Valsa maliAntifungal8.2 - 48.8
Botrytis cinereaAntifungal8.2 - 48.8

Note: While the source indicates the range of EC50 values for 2-allylphenol, a close structural isomer, specific data for p-allylphenol were not provided in the same study. The bioactivity is expected to be comparable.

Potential Therapeutic Activities of this compound and Other Viburnum Phenolics

Phenolic compounds, including those found in the Viburnum genus, are known to exhibit a range of biological activities that are of interest for drug development.[2] These include antioxidant, anti-inflammatory, and cytotoxic effects. While specific quantitative data for this compound are limited, the general activities of the genus provide a basis for further investigation.

Antioxidant Activity

Phenolic compounds can neutralize free radicals, suggesting a potential role for this compound in mitigating oxidative stress.

Anti-inflammatory Activity

Many phenolic compounds are known to modulate inflammatory pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in the inflammatory response. Phenolic antioxidants have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS, TNF-α, etc. IKK IKK Complex LPS->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releasing NFκB_active Active NF-κB NFκB->NFκB_active Transcription Gene Transcription NFκB_active->Transcription translocates to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines This compound This compound / p-Allylphenol This compound->IKK inhibits (putative)

Figure 2: Putative inhibition of the NF-κB signaling pathway by this compound or its aglycone.
Cytotoxic Activity

Extracts from various Viburnum species have demonstrated cytotoxic effects against different cancer cell lines, suggesting that their constituent compounds, potentially including this compound, could be investigated as anticancer agents.[2]

Experimental Protocols

Extraction and Isolation of this compound

This protocol is adapted from general methods for the extraction of phenolic glycosides from Viburnum species.

G A 1. Air-dry and powder Viburnum furcatum leaves/twigs B 2. Macerate with 80% Methanol (3x, 24h each) A->B C 3. Concentrate the extract under reduced pressure B->C D 4. Suspend residue in water and partition with n-hexane C->D E 5. Partition aqueous layer with ethyl acetate D->E F 6. Subject ethyl acetate fraction to Silica Gel Column Chromatography E->F G 7. Elute with a gradient of Chloroform:Methanol F->G H 8. Monitor fractions by TLC and pool this compound-containing fractions G->H I 9. Purify by Preparative HPLC (C18 column) H->I J 10. Characterize by NMR and MS I->J

Figure 3: Workflow for the extraction and isolation of this compound.
  • Plant Material Preparation: Collect fresh leaves and twigs of Viburnum furcatum. Air-dry the plant material in the shade and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane and then ethyl acetate. This compound is expected to be in the more polar ethyl acetate fraction.

  • Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography.

  • Elution: Elute the column with a gradient solvent system, such as chloroform-methanol, with increasing polarity.

  • Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualize under UV light or by staining.

  • Purification: Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.

HPLC Analysis of this compound
  • System: HPLC with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program: A linear gradient from 10% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 280 nm.

  • Quantification: Use a calibration curve of a purified this compound standard.

Antioxidant Activity Assay (DPPH Method)
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition and calculate the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The primary biological role of this compound in Viburnum furcatum is well-supported as a phytoanticipin involved in a sophisticated chemical defense system. The enzymatic release of the toxic aglycone p-allylphenol upon tissue damage provides an effective deterrent against herbivores and pathogens. While the broader Viburnum genus is a rich source of bioactive compounds with therapeutic potential, further research is required to specifically quantify the antioxidant, anti-inflammatory, and cytotoxic activities of purified this compound. The experimental protocols provided in this guide offer a framework for such investigations. Future studies should focus on elucidating the precise molecular targets of this compound and its aglycone, particularly their interaction with key signaling pathways such as NF-κB, to fully understand their potential for drug development.

References

Furcatin: A Technical Guide to its Glycosidic Linkage and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furcatin, a naturally occurring phenolic glycoside, has garnered interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of this compound, with a specific focus on its intricate glycosidic linkage. This document will delve into the chemical properties of this compound, detail experimental methodologies for its study, and explore its known, albeit currently limited, biological implications. The information is presented to support further research and development efforts in the fields of phytochemistry and pharmacology.

Introduction

This compound, scientifically known as p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside, is a disaccharide glycoside. Its structure is characterized by an aglycone moiety, p-allylphenol, linked to a unique disaccharide, acuminose (6-O-β-D-apiofuranosyl-β-D-glucopyranoside). The nature and stereochemistry of the glycosidic bonds are pivotal to its chemical identity and are believed to influence its biological interactions. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for researchers.

Chemical Structure and the Glycosidic Linkage

The core of this compound's structure lies in its complex glycosidic architecture. A β-glycosidic bond connects the anomeric carbon of the glucose unit to the hydroxyl group of p-allylphenol. Furthermore, the disaccharide moiety, acuminose, is formed by a β-(1→6) glycosidic linkage between a D-apiofuranose and a D-glucopyranose.

Figure 1: Chemical Structure of this compound

Caption: The aglycone (p-allylphenol) is linked to the glycone (acuminose) via a β-glycosidic bond.

The hydrolysis of this compound is catalyzed by a specific enzyme known as this compound hydrolase, a disaccharide-specific acuminosidase found in Viburnum furcatum. This enzyme selectively cleaves the β-glycosidic bond between the p-allylphenol and the acuminose disaccharide.[1][2]

Quantitative Data

Currently, there is a notable scarcity of quantitative data regarding the biological activities of purified this compound in the publicly available scientific literature. While the enzymatic kinetics of this compound hydrolase have been explored, with a reported Kₘ value of 2.2 mM for its activity towards this compound, specific IC₅₀ values for this compound in various biological assays are not yet established.[2] The genus Viburnum, from which this compound is isolated, is known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects, suggesting that its individual constituents, like this compound, may possess therapeutic potential.[3][4][5]

Table 1: Enzymatic Activity Data for this compound Hydrolase

SubstrateEnzymeKₘ (mM)Source
This compoundThis compound Hydrolase2.2[2]

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively documented in single sources. However, based on general phytochemical practices and related literature, the following methodologies can be inferred and adapted.

Isolation of this compound from Viburnum furcatum

A generalized workflow for the isolation of this compound would likely involve the following steps:

Isolation_Workflow start Plant Material (Viburnum furcatum leaves) extraction Extraction with a suitable solvent (e.g., methanol or ethanol) start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning chromatography1 Column Chromatography (e.g., silica gel) partitioning->chromatography1 chromatography2 Further Chromatographic Purification (e.g., HPLC) chromatography1->chromatography2 characterization Structural Elucidation (NMR, MS) chromatography2->characterization end Pure this compound characterization->end

Caption: A general workflow for the isolation and purification of this compound.

Protocol Details:

  • Extraction: Dried and powdered leaves of Viburnum furcatum would be subjected to extraction with a polar solvent like methanol or ethanol at room temperature.

  • Partitioning: The crude extract would then be partitioned between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The fractions containing this compound would be subjected to column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) for final purification.

  • Structural Elucidation: The purified compound's structure would be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activity Assays

Given the reported activities of other phenolic glycosides and Viburnum extracts, the following assays would be relevant for evaluating the biological potential of this compound.

Table 2: Potential Biological Assays for this compound

ActivityAssay MethodDescription
Antioxidant DPPH Radical Scavenging AssayMeasures the ability of the compound to donate an electron to the stable DPPH radical.
ABTS Radical Cation Decolorization AssayMeasures the reduction of the ABTS radical cation by the antioxidant compound.
Anti-inflammatory Nitric Oxide (NO) Inhibition Assay in LPS-stimulated MacrophagesMeasures the inhibition of NO production in macrophage cells induced by lipopolysaccharide.
Cyclooxygenase (COX-2) Inhibition AssayMeasures the inhibition of the COX-2 enzyme, which is involved in inflammation.
Cytotoxicity MTT AssayA colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Antimicrobial Broth Microdilution MethodDetermines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, phenolic glycosides, in general, are known to interact with various cellular signaling cascades. Based on the activities of structurally related compounds, this compound could potentially modulate pathways involved in inflammation and oxidative stress.

Phenolic compounds have been shown to influence key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] They can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a critical regulator of the cellular antioxidant response.[1]

Potential_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_antioxidant Antioxidant Response This compound This compound NFkB NF-κB Pathway This compound->NFkB Potential Inhibition MAPK MAPK Pathway This compound->MAPK Potential Modulation Nrf2 Nrf2 Pathway This compound->Nrf2 Potential Activation Inflammatory_Mediators ↓ Pro-inflammatory Cytokines & Enzymes NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Antioxidant_Enzymes ↑ Antioxidant Enzymes Nrf2->Antioxidant_Enzymes

Caption: Potential signaling pathways that may be modulated by this compound.

Further research is required to determine the precise molecular targets and signaling pathways through which this compound may exert its biological effects.

Conclusion and Future Directions

This compound presents an interesting chemical scaffold with a unique disaccharide moiety. While its biological activities are not yet well-defined, the known properties of the Viburnum genus and other phenolic glycosides suggest that this compound holds promise for further investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Systematic screening of this compound in a panel of bioassays to determine its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities, including the determination of IC₅₀ values.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets modulated by this compound to understand its mode of action.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models to assess its therapeutic potential.

The detailed characterization of this compound's biological profile will be crucial for unlocking its potential applications in drug discovery and development.

References

understanding Furcatin as a disaccharide derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin, a naturally occurring disaccharide derivative, has garnered interest within the scientific community for its potential biological activities. Structurally, it is identified as 4-(2-propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside[1]. This complex molecule consists of a β-D-glucopyranose unit linked to a D-apiofuranose, with this disaccharide further attached to a phenylpropanoid aglycone, 4-allylphenol. As a member of the phenylpropanoid glycoside family, this compound is found in various plant species, notably Viburnum furcatum, and is a substrate for the specific enzyme this compound hydrolase[1]. This guide provides a comprehensive overview of this compound, including its chemical properties, putative biological activities, and detailed experimental methodologies for its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its extraction, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₁₀PubChem
Molecular Weight 428.4 g/mol PubChem
IUPAC Name (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triolPubChem
CAS Number 499-33-2Guidechem
Predicted pKa 12.77 ± 0.60Guidechem

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. The following sections outline representative protocols for its isolation, synthesis, and analysis, based on established methods for similar phenylpropanoid glycosides.

Isolation of this compound from Viburnum furcatum

This protocol describes a general procedure for the extraction and purification of this compound from its natural source.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Viburnum furcatum.

  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (100 g) with 80% methanol (1 L) at room temperature for 48 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

3. Fractionation:

  • Suspend the crude extract in distilled water (200 mL) and partition successively with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and ethyl acetate (3 x 200 mL) in a separatory funnel.

  • Collect the ethyl acetate fraction, which is expected to be enriched with phenylpropanoid glycosides.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness.

4. Purification:

  • Subject the dried ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) to separate different components.

  • Monitor the fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and visualize by spraying with a vanillin-sulfuric acid reagent followed by heating.

  • Combine fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

  • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to obtain pure this compound.

General Synthesis of a this compound Analogue (Aryl β-D-glucopyranoside)

This protocol outlines a general chemical synthesis approach for an aryl β-D-glucopyranoside, a core component of the this compound structure.

1. Glycosyl Donor Preparation:

  • Acetylate D-glucose using acetic anhydride and a catalyst (e.g., sodium acetate) to form penta-O-acetyl-β-D-glucopyranose.

  • Convert the acetylated glucose to the corresponding glycosyl bromide by reacting with HBr in acetic acid.

2. Glycosylation:

  • Dissolve the aglycone (4-allylphenol) and the glycosyl bromide in a suitable solvent (e.g., dichloromethane).

  • Add a promoter, such as silver carbonate or mercury(II) cyanide, to facilitate the glycosylation reaction.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

3. Deprotection:

  • After the reaction, filter the mixture and concentrate the filtrate.

  • Deacetylate the resulting product using a base, such as sodium methoxide in methanol (Zemplén deacetylation), to yield the final aryl β-D-glucopyranoside.

4. Purification:

  • Purify the final product using column chromatography on silica gel.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 280 nm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquire ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure. Key signals to identify would include those for the aromatic protons of the 4-allylphenol moiety, the anomeric protons of the glucose and apiose units, and the characteristic signals of the sugar rings.

3. Mass Spectrometry (MS):

  • Utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Putative Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, its classification as a phenylpropanoid glycoside suggests potential antioxidant and anti-inflammatory properties. Phenylpropanoid glycosides are known to interact with various cellular signaling pathways.

Antioxidant Activity

Phenylpropanoid glycosides often exhibit radical scavenging activity due to their phenolic hydroxyl groups. The antioxidant potential of this compound can be assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-inflammatory Activity

The anti-inflammatory effects of phenylpropanoid glycosides are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. The potential of this compound to modulate these pathways can be investigated in cell-based assays using lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a potential target for the anti-inflammatory action of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_active Active NF-κB NFkB->NFkB_active Translocates This compound This compound This compound->IKK_complex Inhibits? Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Inactive_NFkB Inactive NF-κB Complex

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents an interesting disaccharide derivative with potential for further scientific investigation. This guide provides a foundational understanding of its chemical nature and outlines key experimental approaches for its study. While specific biological data on this compound is still emerging, its classification as a phenylpropanoid glycoside suggests promising avenues for research into its antioxidant and anti-inflammatory properties, particularly its interaction with critical cellular signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this natural compound.

References

Unveiling the Preliminary Biological Activities of Furanocoumarins: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse biological activities of furanocoumarins, a class of naturally occurring compounds with significant therapeutic potential. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and cellular signaling pathways.

Furanocoumarins are a class of organic compounds produced by a variety of plants, notably from the Apiaceae and Rutaceae families.[1] Their unique chemical structure, consisting of a furan ring fused with a coumarin, underpins a wide array of biological activities.[1] Extensive research has highlighted their potential as anticancer, anti-inflammatory, and antioxidant agents, making them a subject of considerable interest in pharmaceutical research and drug development.[1][2]

Anticancer Activity

Furanocoumarins have demonstrated notable efficacy against various cancer cell lines, including leukemia, glioma, and cancers of the breast, lung, liver, colon, and prostate.[1][3] Their primary mechanisms of action involve the induction of programmed cell death (apoptosis), promotion of autophagy (a cellular self-cleaning process), and induction of cell cycle arrest.[3][4][5] The specific anticancer effects are often dependent on the chemical structure of the individual furanocoumarin.[3][5]

FuranocoumarinCancer Cell LineAssayIC50 ValueReference
XanthotoxinHepG2 (Liver Cancer)SRB Assay6.9 ± 1.07 µg/mL[6]
OxypeucedaninHeLa (Cervical Cancer)Cytotoxicity Assay314 µg/mL[7]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 2 x 10³ cells per well and incubated for 48 hours in complete Dulbecco's Modified Eagle Medium (DMEM).[6]

  • Treatment: The cells are then treated with various concentrations of the furanocoumarin being tested.

  • Fixation: After the incubation period, the cells are fixed with a suitable fixative.

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Washing: Excess dye is washed away, and the plates are allowed to air dry.[1]

  • Solubilization: 150 µL of 10 mM Tris base solution is added to each well to solubilize the bound dye.[1]

  • Measurement: The optical density (OD) is measured at 540 nm using a microplate reader.[1]

  • Analysis: The percentage of cell survival is calculated relative to the control (untreated cells). The IC50 value is then determined from the dose-response curve.[1]

Furanocoumarins exert their anticancer effects by modulating several critical signaling pathways. For instance, some furanocoumarins can activate caspases and alter the expression of Bcl-2 family proteins, thereby triggering the mitochondrial apoptosis pathway. Others can interact with death receptors to initiate the extrinsic apoptosis pathway.

Furanocoumarins Furanocoumarins DeathReceptors Death Receptors (e.g., TRAIL-R1/DR4) Furanocoumarins->DeathReceptors Bcl2 Bcl-2 Family Modulation Furanocoumarins->Bcl2 CaspaseActivation Caspase Activation DeathReceptors->CaspaseActivation Mitochondria Mitochondria Mitochondria->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis Bcl2->Mitochondria

Furanocoumarin-induced apoptosis pathways.

Anti-inflammatory Activity

Several furanocoumarins have demonstrated significant anti-inflammatory properties.[2][8] Their mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

FuranocoumarinCell LineTargetIC50 ValueReference
6ˊ, 7ˊ-dihydroxybergamottinRAW264.7 (Macrophages)NO Production16.16 ± 1.08 µg/mL[9]
6ˊ, 7ˊ-dihydroxybergamottinRAW264.7 (Macrophages)iNOS Production18.63 ± 1.42 µg/mL[9]
6ˊ, 7ˊ-dihydroxybergamottinHT-29 (Colon Cancer)COX-2 Production18.19 ± 0.95 µg/mL[9]
6ˊ, 7ˊ-dihydroxybergamottinHCT116 (Colon Cancer)COX-2 Production17.53 ± 0.88 µg/mL[9]
Oxypeucedanin HydrateRAW264.7 (Macrophages)NO Production18.23 ± 1.25 µg/mL[9]
Oxypeucedanin HydrateRAW264.7 (Macrophages)iNOS Production22.54 ± 1.56 µg/mL[9]
Oxypeucedanin HydrateHT-29 (Colon Cancer)COX-2 Production22.27 ± 1.14 µg/mL[9]
Oxypeucedanin HydrateHCT116 (Colon Cancer)COX-2 Production23.24 ± 1.05 µg/mL[9]

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.[1]

  • Pre-treatment: Cells are treated with various concentrations of the furanocoumarin for 1-2 hours.[1]

  • Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production.[1]

  • Incubation: The plate is incubated for 24 hours.[1]

  • Sample Collection: 50 µL of the cell culture supernatant is collected from each well.[1]

  • Griess Reaction: 50 µL of Griess Reagent Part A is added to each sample and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess Reagent Part B is added and incubated for another 10 minutes.[1]

  • Measurement: The absorbance is measured at 540 nm.[1]

  • Quantification: A standard curve is created using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples. The percentage of NO inhibition is determined by comparing the treated cells to the LPS-only control.[1]

Furanocoumarins can interfere with inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of the expression of inflammatory cytokines and enzymes.

LPS LPS (Inflammatory Stimulus) NFkB NF-κB Pathway LPS->NFkB Furanocoumarins Furanocoumarins Furanocoumarins->NFkB Inhibition GeneExpression Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, TNF-α) NFkB->GeneExpression Inflammation Inflammation GeneExpression->Inflammation

Inhibition of the NF-κB inflammatory pathway.

Antioxidant Activity

Certain furanocoumarins exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.[10][11][12]

FuranocoumarinAssayIC50 ValueReference
9-hydroxy-4-methoxypsoralenDPPH Radical Scavenging6.1 µg/mL[7]
AlloisoimperatorinDPPH Radical Scavenging9.4 µg/mL[7]
IsopimpinellinLinoleic Acid Peroxidation11.83 µg/mL[12]
PimpinellinLinoleic Acid Peroxidation17.16 µg/mL[12]
BergaptenLinoleic Acid Peroxidation38.39 µg/mL[12]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: Various concentrations of the furanocoumarin are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

cluster_0 Sample Preparation cluster_1 Assay cluster_2 Data Analysis Compound Furanocoumarin (Various Concentrations) DPPH DPPH Solution Compound->DPPH Incubation Incubation (Dark, 30 min) DPPH->Incubation Measurement Absorbance Measurement (517 nm) Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Workflow for DPPH antioxidant assay.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Furcatin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furcatin, chemically identified as p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside, is a naturally occurring acuminoside found in plants such as Viburnum furcatum[1]. As a phenolic glycoside, its isolation from plant material is a critical first step for various research applications, including structural elucidation, pharmacological screening, and development of novel therapeutic agents. The isolation process involves a multi-step approach that begins with the extraction of the compound from the plant matrix, followed by a series of purification techniques to isolate this compound to a high degree of purity.

This document provides detailed protocols for the isolation of this compound, drawing upon established methodologies for the extraction and purification of plant secondary metabolites.[2] The procedures outlined below are designed to be adaptable and can be optimized based on the specific laboratory equipment and starting material available.

General Principles of Isolation

The isolation of this compound from plant material relies on the principles of solubility and chromatography.[3][4] The general workflow involves:

  • Preparation of Plant Material: Proper collection, drying, and grinding of the plant material are crucial to ensure the stability of the target compound and to increase the efficiency of the extraction process.[2][5]

  • Solvent Extraction: A suitable solvent system is used to solubilize this compound and other metabolites from the powdered plant material. Techniques can range from simple maceration to more advanced methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to improve efficiency.[2][6][7] The choice of solvent is critical and depends on the polarity of the target compound.[5]

  • Purification: This is a multi-stage process to separate this compound from the complex mixture of the crude extract. It typically involves:

    • Liquid-Liquid Partitioning: To perform a preliminary separation of compounds based on their differential solubility in immiscible solvents (e.g., separating polar glycosides from non-polar lipids).[4]

    • Chromatography: Techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are employed for fine purification based on the differential adsorption and partitioning of compounds between a stationary phase and a mobile phase.[2][3][8]

Experimental Protocols

Protocol 1: Extraction of this compound from Viburnum furcatum

This protocol describes a standard laboratory-scale extraction method.

A. Plant Material Preparation:

  • Collect fresh leaves of Viburnum furcatum.

  • Air-dry the leaves in a well-ventilated area away from direct sunlight for 7-10 days or until brittle. Alternatively, use a plant dryer at a controlled temperature (40-50°C).

  • Grind the dried leaves into a fine powder (30-40 mesh size) using a mechanical grinder.[5]

  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

B. Solvent Extraction (Maceration):

  • Weigh 100 g of the dried plant powder and place it into a 2 L Erlenmeyer flask.

  • Add 1 L of 80% methanol (v/v in water) to the flask. Methanol is an effective solvent for extracting polar glycosides.

  • Seal the flask and place it on an orbital shaker.

  • Macerate the mixture for 72 hours at room temperature (25°C) with continuous agitation.[9]

  • After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

Protocol 2: Purification of this compound

This protocol outlines a multi-step chromatographic purification process.

A. Liquid-Liquid Partitioning:

  • Resuspend the crude methanol extract (from Protocol 1) in 200 mL of distilled water.

  • Transfer the aqueous suspension to a 500 mL separatory funnel.

  • Perform successive partitioning with solvents of increasing polarity.

    • First, add 200 mL of n-hexane to the separatory funnel. Shake vigorously and allow the layers to separate. Collect the n-hexane layer (which contains non-polar compounds). Repeat this step twice.

    • Next, partition the remaining aqueous layer with 200 mL of ethyl acetate. Collect the ethyl acetate layer. Repeat this step twice.

  • The polar glycoside, this compound, is expected to remain predominantly in the aqueous layer. Concentrate the final aqueous layer using a rotary evaporator.

B. Column Chromatography:

  • Prepare a silica gel (70-230 mesh) column. The size of the column will depend on the amount of extract to be purified.

  • Adsorb the concentrated aqueous extract onto a small amount of silica gel to create a dry powder.

  • Load the powdered sample onto the top of the prepared silica gel column.

  • Elute the column with a gradient solvent system, starting with a less polar solvent and gradually increasing the polarity. A common system is a gradient of ethyl acetate in n-hexane, followed by a gradient of methanol in ethyl acetate.

  • Collect fractions of 10-20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).

C. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification to achieve high purity, use a preparative HPLC system.

  • Dissolve the combined, partially purified fractions from column chromatography in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • Exemplary HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water. For example, starting with 30% methanol and increasing to 80% methanol over 40 minutes.

    • Flow Rate: 2.0 mL/min.[10]

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound (e.g., 270 nm).[10]

  • Collect the peak corresponding to the retention time of this compound.

  • Evaporate the solvent from the collected fraction to obtain pure, isolated this compound.

  • Confirm the purity and identity using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table presents exemplary data for the isolation and purification of a target compound from plant material, based on values reported for similar natural products.[6][10] This table should be used as a template to record actual experimental results.

ParameterValueReference / Notes
Extraction
Starting Plant Material100 g (Dry Weight)Viburnum furcatum leaves
Extraction MethodMacerationProtocol 1B
Solvent80% Methanol3 x 1 L
Crude Extract Yield12.5 gExample value
Column Chromatography
Stationary PhaseSilica Gel (70-230 mesh)Protocol 2B
Elution Solventsn-Hexane, Ethyl Acetate, MethanolGradient elution
Yield of Enriched Fraction1.2 gExample value
Preparative HPLC
Column TypeC18 Reverse-PhaseProtocol 2C
Mobile PhaseMethanol/Water GradientProtocol 2C
Final Yield of Pure this compound85 mgExample value
Purity>98%Determined by analytical HPLC

Visualized Workflows (Graphviz)

The following diagrams illustrate the key processes for this compound isolation.

G A Plant Material (Viburnum furcatum leaves) B Drying & Grinding A->B C Powdered Plant Material B->C D Solvent Extraction (80% Methanol) C->D E Filtration & Concentration D->E F Crude Extract E->F G Purification F->G H Pure this compound G->H

Caption: General workflow for this compound isolation from plant material.

Caption: Detailed purification workflow for isolating this compound.

References

High-Performance Liquid Chromatography for the Analysis of Furcatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin, systematically known as 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside, is a phenylpropanoid glycoside. The quantitative analysis of this compound is crucial for various research and drug development applications, including pharmacokinetic studies, quality control of natural product extracts, and metabolic investigations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of such complex glycosides. This document provides detailed application notes and protocols for the analysis of this compound using HPLC, based on established methods for structurally similar compounds.

Quantitative Data Summary

The following tables summarize typical quantitative parameters and chromatographic conditions for the HPLC analysis of phenylpropanoid glycosides, which can be adapted for this compound analysis.

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical Value/Condition
HPLC System Agilent 1100/1200 series or equivalent
Column Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.05% - 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile or Methanol with 0.05% - 0.1% Formic Acid or TFA
Gradient Elution A linear gradient starting with a low percentage of B, increasing to a higher percentage over 20-40 minutes
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 25 - 40 °C
Detection Diode Array Detector (DAD) at 280 nm (for the phenylpropanoid moiety) or Mass Spectrometry (MS)
Injection Volume 5 - 20 µL
Internal Standard A structurally similar and stable compound not present in the sample (e.g., another phenylpropanoid glycoside)

Table 2: Representative Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.995
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Specificity No interfering peaks at the retention time of the analyte

Experimental Protocols

Standard and Sample Preparation

a. Standard Solution Preparation:

  • Accurately weigh a precise amount of purified this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Store the stock solution at -20°C in a light-protected vial.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • If using an internal standard, add a constant concentration of the internal standard to each working standard.

b. Sample Preparation (from Plant Material):

  • Homogenize and freeze-dry the plant material.

  • Extract the powdered material with a suitable solvent, such as methanol or 70% ethanol, using techniques like sonication or maceration.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before HPLC injection.

  • For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interfering substances.

c. Sample Preparation (from Biological Fluids, e.g., Plasma):

  • Perform a protein precipitation step by adding a threefold volume of cold acetonitrile or methanol to the plasma sample.

  • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

HPLC Instrument Setup and Operation
  • System Equilibration: Purge the HPLC system with the mobile phases and equilibrate the column with the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Method Programming: Set up the HPLC method with the appropriate gradient elution program, flow rate, column temperature, and detector wavelength. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic wash)

    • 35-40 min: 10% B (re-equilibration)

  • Sequence Setup: Create a sequence including blank injections (mobile phase), calibration standards, quality control (QC) samples, and the unknown samples.

  • Data Acquisition: Start the sequence to begin the analysis.

Data Analysis and Quantification
  • Peak Identification: Identify the peak corresponding to this compound in the sample chromatograms by comparing its retention time with that of the authentic standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the standards against their known concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Filtration Filtration (0.22 µm) Standard->Filtration Sample Sample Matrix (e.g., Plant Extract, Plasma) Extraction Extraction / Precipitation Sample->Extraction Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detection DAD / MS Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Result Result Quantification->Result

Caption: Experimental workflow for this compound analysis by HPLC.

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_output Output Sample Sample Containing This compound Preparation Sample/Standard Preparation Sample->Preparation Standard This compound Reference Standard Standard->Preparation Separation Chromatographic Separation (HPLC) Preparation->Separation Detection Signal Detection (DAD/MS) Separation->Detection Qualitative Qualitative Data (Retention Time, Mass Spectra) Detection->Qualitative Quantitative Quantitative Data (Peak Area, Concentration) Detection->Quantitative

Caption: Logical relationship from sample to result in HPLC analysis.

Application Notes and Protocols for the Identification of Furcatin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Furcatin and its Mass Spectrometric Identification

This compound, a naturally occurring O-glycoside, is a disaccharide derivative with the chemical formula C20H28O10. Its structure consists of a 4-(prop-2-en-1-yl)phenyl group (chavicol aglycone) attached to a beta-D-apiofuranosyl-(1->6)-D-glucopyranose moiety. The identification and characterization of such natural products are crucial in drug discovery and development for understanding their bioactivity, metabolism, and potential therapeutic applications.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and structural elucidation of natural products like this compound.[1] This application note provides a detailed protocol for the identification of this compound using LC-MS/MS, including sample preparation, instrument parameters, and expected fragmentation patterns. Due to the limited availability of public mass spectral data for this compound, this note presents predicted fragmentation data based on its chemical structure and established fragmentation principles for O-glycosides.

Predicted Mass Spectral Data for this compound

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ions and major fragment ions of this compound in both positive and negative ion modes. These predictions are based on the known molecular weight of this compound (428.4 g/mol ) and the characteristic fragmentation behavior of O-glycosides, which primarily involves the cleavage of the glycosidic bonds.

Ion Type Predicted m/z Description
Positive Ion Mode
[M+H]+429.176Protonated molecule
[M+Na]+451.158Sodium adduct
[M-Apiose+H]+297.134Loss of the terminal apiose sugar
[Aglycone+H]+135.081Protonated chavicol aglycone
Negative Ion Mode
[M-H]-427.161Deprotonated molecule
[M-Apiose-H]-295.118Loss of the terminal apiose sugar
[Aglycone-H]-133.065Deprotonated chavicol aglycone

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound from plant tissues, such as those from the Viburnum genus, where it is known to occur.

Materials:

  • Plant tissue (fresh, frozen, or dried)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

  • LC-MS vials

Procedure:

  • Weigh approximately 100 mg of finely ground plant tissue into a centrifuge tube.

  • Add 1 mL of 80% methanol in water containing 0.1% formic acid to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean centrifuge tube.

  • Repeat the extraction process (steps 2-5) on the remaining pellet and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of performing MS/MS (e.g., a triple quadrupole, Q-TOF, or Orbitrap mass spectrometer).

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The gradient should be optimized based on the specific instrument and column used.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: ESI, positive and negative.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120°C.

  • Desolvation Gas Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

  • Data Acquisition: Full scan MS and data-dependent MS/MS acquisition. The instrument should be set to trigger MS/MS scans on the predicted m/z values for this compound's parent ions.

Data Analysis and Interpretation

The acquired LC-MS/MS data should be processed using the instrument's software. The identification of this compound is based on a combination of its retention time and the matching of the experimentally observed parent and fragment ion m/z values with the predicted values in the table above. The characteristic fragmentation pattern, showing the sequential loss of the apiose and glucose sugar moieties, provides strong evidence for the presence of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Extraction with 80% Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_detection MS1 Detection (Parent Ion) esi_ionization->ms1_detection cid_fragmentation CID Fragmentation ms1_detection->cid_fragmentation ms2_detection MS2 Detection (Fragment Ions) cid_fragmentation->ms2_detection data_processing Data Processing ms2_detection->data_processing identification This compound Identification data_processing->identification

Caption: Experimental workflow for the identification of this compound.

furcatin_fragmentation This compound This compound [M+H]+ = 429.176 Loss_Apiose Loss of Apiose (-132 Da) This compound->Loss_Apiose Fragment1 [M-Apiose+H]+ = 297.134 Loss_Apiose->Fragment1 Loss_Glucose Loss of Glucose (-162 Da) Fragment1->Loss_Glucose Aglycone Aglycone [Chavicol+H]+ = 135.081 Loss_Glucose->Aglycone

Caption: Predicted fragmentation pathway of this compound in positive ion mode.

References

Application Notes and Protocols for the Extraction and Purification of Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Furcatin": The term "this compound" did not yield specific results in scientific literature searches and may be a rare or potentially misspelled compound name. This document provides a detailed, representative protocol for the extraction and purification of flavonoids, a major class of polyphenolic secondary metabolites in plants, to which a compound named "this compound" would likely belong. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The effective isolation and purification of these compounds are crucial for their study and potential therapeutic application. This document outlines detailed methodologies for the extraction and purification of flavonoids from plant materials.

Data Presentation

The efficiency of extraction and purification can vary significantly based on the plant material, solvent, and methods used. The following table summarizes representative quantitative data from flavonoid extraction and purification experiments.

ParameterMethodPlant MaterialYield/RecoveryPurityReference
Crude Extract Yield Ultrasonic ExtractionAcacia mearnsii leaves15.58% (of dried leaves)Not Applicable[2]
Flavonoid Yield Column ChromatographyMitracarpus hirtus17.90%Not Specified[3]
Purification Fold Macroporous Resin CCSophora tonkinensis4.76-fold increase57.82% total flavonoids[4]
Recovery Yield Macroporous Resin CCSophora tonkinensis84.93%57.82% total flavonoids[4]
Final Product Yield Preparative RP-HPLCAcacia mearnsii leaves7.3 mg/g of crude extract98.40%[2]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol describes a general procedure for flavonoid extraction from dried plant material using UAE, a method that enhances extraction efficiency through acoustic cavitation.[1]

Materials:

  • Dried and powdered plant material

  • 80% Ethanol (Extraction Solvent)

  • Ultrasonic bath

  • Beakers (250 mL)

  • Whatman No. 1 filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.[1]

  • Add 100 mL of 80% ethanol to achieve a 10:1 solvent-to-solid ratio.[1]

  • Place the beaker in an ultrasonic bath.

  • Set the sonication frequency to 40 kHz and the temperature to 50°C.[1]

  • Extract for 30 minutes.[1]

  • After extraction, separate the liquid extract from the solid plant residue by filtering through Whatman No. 1 filter paper or by centrifuging at 4000 rpm for 15 minutes.[1]

  • Collect the supernatant, which is the crude flavonoid extract.

  • Concentrate the crude extract using a rotary evaporator at 50°C to remove the ethanol.[1]

  • The resulting concentrated extract can be lyophilized for long-term storage at -20°C before purification.[1]

Purification of Flavonoids by Silica Gel Column Chromatography

This protocol outlines the separation of flavonoids from a crude extract using silica gel column chromatography, which separates compounds based on their polarity.[1][3]

Materials:

  • Crude flavonoid extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate, methanol (all HPLC grade)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform, crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica gel surface.[1]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (100% n-hexane) or a non-polar solvent in which it is soluble. Carefully load the dissolved sample onto the top of the silica gel bed.[1]

  • Elution: Begin the elution process with 100% n-hexane. Gradually increase the polarity of the mobile phase by sequentially adding increasing proportions of ethyl acetate, followed by methanol. This is known as gradient elution. A typical gradient might be:[1]

    • 100% n-hexane

    • 90:10 n-hexane:ethyl acetate

    • 80:20 n-hexane:ethyl acetate

    • ...and so on, until 100% ethyl acetate

    • Then, introduce methanol in a similar stepwise manner.

  • Fraction Collection: Collect the eluate in separate, labeled tubes. The volume of each fraction should be consistent.[1]

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot small amounts of each collected fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light to identify fractions containing compounds of interest.

  • Pooling and Concentration: Combine the fractions that contain the purified flavonoid (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

Visualizations

G cluster_extraction Extraction cluster_purification Purification plant_material Dried, Powdered Plant Material uae Ultrasound-Assisted Extraction (80% Ethanol, 50°C, 30 min) plant_material->uae filtration Filtration / Centrifugation uae->filtration crude_extract Crude Flavonoid Extract filtration->crude_extract column Silica Gel Column Chromatography crude_extract->column Sample Loading elution Gradient Elution (n-hexane -> ethyl acetate -> methanol) column->elution fractions Fraction Collection elution->fractions tlc TLC Monitoring fractions->tlc pooling Pooling of Pure Fractions tlc->pooling pure_flavonoid Purified Flavonoid pooling->pure_flavonoid

Caption: Experimental workflow for flavonoid extraction and purification.

G flavonoids Flavonoids pi3k PI3K flavonoids->pi3k Modulates rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k akt Akt/PKB pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis cell_survival Promotion of Cell Survival akt->cell_survival

Caption: Modulation of the PI3K/Akt signaling pathway by flavonoids.

References

Application Notes and Protocols for Furcatin Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin hydrolase (FH), designated as EC 3.2.1.161, is a disaccharide-specific β-glycosidase originating from the plant Viburnum furcatum. As a member of the glycosyl hydrolase family 1 (GH1), this enzyme exhibits a specialized function, catalyzing the hydrolysis of the glycosidic bond in this compound. The substrate, this compound (p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside), is cleaved into two products: the aglycone p-allylphenol and the disaccharide acuminose (β-D-apiofuranosyl-(1→6)-β-D-glucopyranose)[1]. This enzymatic reaction is significant in the context of plant secondary metabolism, likely playing a role in defense mechanisms through the release of the phenolic aglycone[2]. Understanding the kinetics and optimal conditions of this compound hydrolase is crucial for applications in biotechnology, natural product synthesis, and for screening potential inhibitors in drug discovery programs. These notes provide detailed protocols for utilizing this compound as a substrate to assay the activity of this compound hydrolase.

Biochemical Properties and Quantitative Data

This compound hydrolase acts via a retaining mechanism, resulting in a product that retains the anomeric stereochemistry of the substrate[1]. The enzyme shows high specificity for the disaccharide glycone moiety of this compound[1]. While comprehensive kinetic data is limited in publicly available literature, key parameters have been reported for the recombinant enzyme expressed in Escherichia coli.

Table 1: Kinetic Parameters of Recombinant this compound Hydrolase

SubstrateParameterValueSource
This compoundKm (Michaelis Constant)2.2 mM[1]
This compoundVmax (Maximum Velocity)Not Reported-
This compoundkcat (Turnover Number)Not Reported-
This compoundSpecific ActivityNot Reported-

Table 2: Substrate Specificity of this compound Hydrolase

SubstrateRelative Activity (%)Source
This compound100[1]
p-allylphenyl β-D-glucopyranoside43[1]
p-Nitrophenyl (pNP) β-D-glucopyranoside3[1]
β-PrimeverosidesActive[1]
β-VicianosideActive[1]
β-GentiobiosidesPoorly Hydrolyzed[1]

Table 3: Recommended Reaction Conditions (Estimated)

ParameterRecommended ValueNotes
pH 5.0Based on the optimal pH for closely related β-glucosidases from plant sources[3]. Empirical determination is recommended.
Temperature 30-40 °CTypical range for plant glycosidases. Empirical determination is recommended for optimal activity and stability.
Buffer Sodium Acetate or Citrate-PhosphateA common buffer system for enzymes active in the acidic pH range.

Experimental Protocols

The primary method for assaying this compound hydrolase activity involves quantifying the release of the product p-allylphenol over time. A highly sensitive and specific method for this is High-Performance Liquid Chromatography (HPLC).

Protocol 1: this compound Hydrolase Activity Assay using HPLC

This protocol is adapted from the original characterization of the enzyme and is designed to determine the kinetic parameters of this compound hydrolase.

A. Principle: The enzymatic activity is measured by monitoring the increase in the concentration of the hydrolysis product, p-allylphenol. The reaction is initiated by adding the enzyme to a solution containing this compound. At specific time points, the reaction is stopped, and the amount of p-allylphenol is quantified by reverse-phase HPLC with UV detection.

B. Materials and Reagents:

  • Purified recombinant or native this compound hydrolase

  • This compound (Substrate)

  • p-Allylphenol (Standard for calibration curve)

  • Sodium Acetate Buffer (e.g., 50 mM, pH 5.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure Water (HPLC grade)

  • Quenching solution (e.g., 1 M Sodium Carbonate or appropriate organic solvent)

  • Microcentrifuge tubes

  • HPLC system with a C18 reverse-phase column and UV detector

C. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 20 mM) in the assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer to achieve final concentrations ranging from approximately 0.2 mM to 10 mM for Km determination.

    • Prepare a stock solution of p-allylphenol standard (e.g., 10 mM) in methanol. Create a series of dilutions to generate a standard curve (e.g., 0 µM to 500 µM).

    • Prepare the assay buffer (e.g., 50 mM Sodium Acetate, pH 5.0).

    • Dilute the this compound hydrolase enzyme preparation to a suitable concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure linear product formation over the desired time course.

  • Enzyme Reaction:

    • Set up a series of microcentrifuge tubes, one for each substrate concentration and time point.

    • To each tube, add the appropriate volume of the this compound substrate dilution. Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the diluted this compound hydrolase solution to each tube. The final reaction volume can be, for example, 100 µL.

    • Incubate the reactions at the chosen temperature for a fixed period (e.g., 10, 20, 30 minutes). Ensure the reaction time is within the linear range of product formation.

    • Stop the reaction by adding a quenching solution. For example, add 100 µL of 1 M Na2CO3 or an equal volume of ice-cold acetonitrile/methanol to precipitate the enzyme.

    • Centrifuge the quenched reactions (e.g., 14,000 x g for 10 minutes) to pellet any precipitate.

  • HPLC Analysis:

    • Transfer the supernatant from the centrifuged tubes to HPLC vials.

    • Inject a defined volume (e.g., 20 µL) onto a C18 reverse-phase column.

    • Elute the compounds using an isocratic or gradient mobile phase of water and methanol/acetonitrile. An example condition could be 60% methanol in water.

    • Monitor the elution of p-allylphenol using a UV detector at an appropriate wavelength (e.g., ~275 nm).

    • Run the p-allylphenol standards to generate a calibration curve of peak area versus concentration.

  • Data Analysis:

    • Quantify the amount of p-allylphenol produced in each enzymatic reaction by comparing its peak area to the standard curve.

    • Calculate the initial reaction velocity (V0) in terms of µmol of product formed per minute per mg of enzyme (for specific activity) or per mL of enzyme solution.

    • To determine Km and Vmax, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-based this compound hydrolase activity assay.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Buffers, Substrate (this compound), & Standard (p-allylphenol) Incubate 1. Pre-incubate Substrate @ Temp Reagents->Incubate Enzyme Dilute this compound Hydrolase Start 2. Add Enzyme to Initiate Reaction Enzyme->Start Incubate->Start Stop 3. Stop Reaction (Quench) Start->Stop Centrifuge 4. Centrifuge to Pellet Protein Stop->Centrifuge HPLC Inject Supernatant onto HPLC Centrifuge->HPLC Detect Detect & Quantify p-allylphenol HPLC->Detect Calculate Calculate Kinetic Parameters (Km, Vmax) Detect->Calculate

Fig 1. Workflow for HPLC-based this compound hydrolase assay.
Relevant Biological Pathway: Biosynthesis of p-Allylphenol

This compound itself is a secondary metabolite in Viburnum furcatum. Its hydrolysis releases p-allylphenol, a member of the allylphenol family of natural products. These compounds are synthesized in plants via the phenylpropanoid pathway. The diagram below provides a simplified overview of a plausible biosynthetic route leading to p-allylphenol and related compounds.

G cluster_legend Legend Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin   PAL pCoumaric p-Coumaric Acid Cin->pCoumaric   C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA   FourCL Chavicol Chavicol (p-Allylphenol) pCoumaroylCoA->Chavicol   Reduction This compound This compound Chavicol->this compound   Glycosylation PAL PAL C4H C4H FourCL 4CL Reduction Reduction & Modification Steps Glycosylation Glycosyl- transferase l1 Precursor l2 Intermediate l3 Product Aglycone l4 Substrate

Fig 2. Simplified biosynthesis of p-allylphenol and this compound.

References

Application Notes and Protocols for Assessing the In Vitro Bioactivity of Furcatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential therapeutic properties of Furcatin, a novel compound of interest. The following sections detail the principles, materials, and step-by-step protocols for a panel of standard in vitro assays to characterize its anticancer, antioxidant, anti-inflammatory, and antimicrobial bioactivities.

Assessment of Anticancer Activity

The initial evaluation of this compound's anticancer potential can be determined by its ability to inhibit cancer cell proliferation and viability. The MTT assay is a widely used colorimetric method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[1][2] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2][3] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2][4]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells with medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][3]

    • Incubate the plate for an additional 4 hours at 37°C.[1][3]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[3][4]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of % cell viability against the concentration of this compound.

Data Presentation: Anticancer Activity of this compound
Cell LineIncubation Time (h)This compound IC50 (µM)
HeLa24
48
72
MCF-724
48
72
A54924
48
72

Potential Signaling Pathway for this compound's Anticancer Activity

anticancer_pathway This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor Inhibits Bax Bax This compound->Bax Activates Bcl2 Bcl-2 This compound->Bcl2 Inhibits PI3K PI3K CellSurfaceReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes NFkB->Proliferation Promotes Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Anticancer signaling pathway of this compound.
Experimental Workflow: MTT Assay

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells 1. Seed Cancer Cells in 96-well Plate Incubate24h 2. Incubate for 24h SeedCells->Incubate24h Addthis compound 3. Add this compound Dilutions Incubate24h->Addthis compound IncubateTreatment 4. Incubate for 24-72h Addthis compound->IncubateTreatment AddMTT 5. Add MTT Reagent IncubateTreatment->AddMTT Incubate4h 6. Incubate for 4h AddMTT->Incubate4h Solubilize 7. Add Solubilization Solution Incubate4h->Solubilize ReadAbsorbance 8. Read Absorbance at 570nm Solubilize->ReadAbsorbance CalculateViability 9. Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 10. Determine IC50 CalculateViability->DetermineIC50

Experimental workflow for the MTT assay.

Assessment of Antioxidant Activity

The antioxidant capacity of this compound can be evaluated by its ability to scavenge free radicals. The DPPH assay is a common and reliable method for this purpose.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5][6] This reduces the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine, with a corresponding decrease in absorbance at 517 nm.[7]

Experimental Protocol: DPPH Assay

Materials:

  • This compound (dissolved in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)[5]

  • Ascorbic acid or Trolox (as a positive control)[5]

  • Methanol or ethanol

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM DPPH working solution in methanol or ethanol. Keep it protected from light.[5]

    • Prepare a series of dilutions of this compound in the same solvent.

    • Prepare a series of dilutions of the positive control (e.g., ascorbic acid).

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of each this compound dilution to the wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Prepare a blank containing only the solvent.

    • Prepare a control containing the solvent and the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.[5][8]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[8]

The EC50 value, the concentration of this compound that scavenges 50% of the DPPH radicals, can be determined by plotting a dose-response curve of % scavenging activity against the concentration of this compound.

Data Presentation: Antioxidant Activity of this compound
CompoundEC50 (µg/mL)
This compound
Ascorbic Acid (Control)

Experimental Workflow: DPPH Assay

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis PrepDPPH 1. Prepare 0.1mM DPPH Solution PrepSamples 2. Prepare this compound Dilutions PrepDPPH->PrepSamples Mix 3. Mix this compound Dilutions with DPPH Solution PrepSamples->Mix Incubate 4. Incubate in Dark for 30 min Mix->Incubate ReadAbsorbance 5. Read Absorbance at 517nm Incubate->ReadAbsorbance CalculateScavenging 6. Calculate % Scavenging Activity ReadAbsorbance->CalculateScavenging DetermineEC50 7. Determine EC50 CalculateScavenging->DetermineEC50

Experimental workflow for the DPPH assay.

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Nitric oxide (NO) is a key inflammatory mediator produced by nitric oxide synthase (NOS).[9] In inflammatory conditions, inducible NOS (iNOS) is expressed in macrophages, leading to a significant increase in NO production. The Griess assay is used to measure nitrite (a stable product of NO), which reflects the amount of NO produced by the cells.

Experimental Protocol: Nitric Oxide Synthase Activity Assay

Materials:

  • This compound (dissolved in a suitable solvent)

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Cell Seeding and Stimulation:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS only).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent 1 and 50 µL of Griess Reagent 2 to each supernatant sample.[10]

    • Incubate at room temperature for 10 minutes.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[10][11]

  • Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite.

Data Analysis:

Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as follows:

% NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100

Data Presentation: Anti-inflammatory Activity of this compound
This compound Concentration (µg/mL)Nitrite Concentration (µM)% NO Inhibition
0 (LPS only)0
...
...
...

Potential Signaling Pathway for this compound's Anti-inflammatory Activity

anti_inflammatory_pathway This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO

Anti-inflammatory signaling pathway of this compound.

Assessment of Antimicrobial Activity

The antimicrobial efficacy of this compound is determined by its ability to inhibit the growth of various microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter for this assessment.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12] The broth microdilution method is a common technique used to determine the MIC.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • This compound (dissolved in a suitable solvent)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well sterile microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension of the test organism and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the growth medium.[12]

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (medium with inoculum, no this compound) and a sterility control well (medium only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[12]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[12]

    • Alternatively, the absorbance can be read using a microplate reader.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Experimental Workflow: MIC Assay

mic_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis PrepInoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) SerialDilution 2. Perform Serial Dilution of this compound in 96-well Plate PrepInoculum->SerialDilution Inoculate 3. Inoculate Wells with Bacteria SerialDilution->Inoculate Incubate 4. Incubate at 37°C for 16-20h Inoculate->Incubate ReadMIC 5. Visually Inspect for Growth or Read Absorbance Incubate->ReadMIC DetermineMIC 6. Determine MIC Value ReadMIC->DetermineMIC

Experimental workflow for the MIC assay.

References

Application Notes and Protocols: Synthesis and Pharmacological Evaluation of Furcatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of derivatives based on the furan scaffold, inspired by naturally occurring compounds like Furcatin, for pharmacological studies. Detailed protocols for key experiments are provided to guide researchers in the evaluation of these compounds as potential therapeutic agents, particularly in the context of cancer.

Introduction to this compound and the Furan Scaffold

This compound, chemically known as 4-(2-Propen-1-yl)phenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside, is a naturally occurring disaccharide derivative containing a furanose ring.[1][2] The furan nucleus is a fundamental structural motif found in a multitude of biologically active compounds.[3][4] Furan derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The exploration of novel synthetic furan derivatives is a promising avenue for the discovery of new therapeutic agents.[6]

Synthesis of Furan Derivatives

A common and effective method for synthesizing polysubstituted furan derivatives is the Paal-Knorr furan synthesis.[7] This method involves the cyclization of 1,4-dicarbonyl compounds, which can be prepared from the reaction of α-haloketones and β-dicarbonyl compounds.[6][7]

General Protocol for the Synthesis of Polysubstituted Furan Derivatives

This protocol describes a general two-step process for the synthesis of furan derivatives.

Step 1: Synthesis of the 1,4-dicarbonyl intermediate

  • To a solution of a selected β-dicarbonyl compound in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) and stir at room temperature.

  • Slowly add an α-haloketone to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the resulting 1,4-dicarbonyl compound by column chromatography.

Step 2: Cyclization to the Furan Derivative

  • Dissolve the purified 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene).

  • Add a dehydrating agent (e.g., p-toluenesulfonic acid or titanium tetrachloride).[7]

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final furan derivative by column chromatography.

Pharmacological Evaluation of Furan Derivatives

The following are detailed protocols for evaluating the anticancer activity of newly synthesized furan derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the synthesized compounds on the viability of cancer cells.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, SW620)[6][10]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized furan derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the furan derivatives in the culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.[8][9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis

This protocol determines the effect of the compounds on the progression of the cell cycle.[8][9]

Materials:

  • Cancer cells

  • 6-well plates

  • Synthesized furan derivatives

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the furan derivative at its IC50 concentration for 24-48 hours.[9]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[8][9]

  • Staining: Remove the ethanol, wash the cells with PBS, and resuspend them in the PI staining solution. Incubate for 30 minutes in the dark.[8][9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[8]

Materials:

  • Cancer cells

  • 6-well plates

  • Synthesized furan derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.[8]

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[8]

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of various furan derivatives from the literature.

Table 1: Anticancer Activity of Furan Derivatives against HeLa and SW620 Cell Lines [6]

CompoundTarget Cell LineIC50 (µM)
1 HeLa0.08
4 HeLa8.79
17 HeLa2.35
20 HeLa5.41
21 HeLa4.67
24 HeLa1.23
24 SW620Moderate Activity
26 SW620Moderate Activity
27 HeLa3.12
31 HeLa6.54
32 HeLa2.89
32 SW620Potent Activity
35 SW620Moderate Activity

Table 2: Cytotoxic Activity of Furan-Based Derivatives against MCF-7 Breast Cancer Cells [10]

CompoundIC50 (µM)
4 4.06
7 2.96

Signaling Pathways and Mechanisms of Action

Several furan derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often hyperactivated in cancer.[11] Some benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in breast cancer cells.[11]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Furan Furan Derivative Furan->PI3K Inhibition Furan->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis.[12] Its aberrant activation is linked to various cancers.[13][14] Certain furan derivatives have been found to suppress this pathway by promoting the degradation of β-catenin, thereby inhibiting the transcription of target genes involved in cell proliferation.[6]

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Complex BetaCatenin β-catenin Complex->BetaCatenin Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF TCF/LEF TargetGenes Target Gene Transcription Furan Furan Derivative Furan->BetaCatenin Promotes Degradation BetaCatenin_n β-catenin TCF_n TCF/LEF BetaCatenin_n->TCF_n TCF_n->TargetGenes

Caption: Modulation of the Wnt/β-catenin pathway by furan derivatives.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and pharmacological evaluation of novel furan derivatives.

Experimental_Workflow Start Design of Furan Derivatives Synthesis Chemical Synthesis (e.g., Paal-Knorr) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Pharmacological Screening Purification->Screening MTT MTT Assay (Cytotoxicity) Screening->MTT CellCycle Cell Cycle Analysis Screening->CellCycle Apoptosis Apoptosis Assay Screening->Apoptosis Mechanism Mechanism of Action Studies Screening->Mechanism Lead Lead Compound Identification MTT->Lead CellCycle->Lead Apoptosis->Lead WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot WesternBlot->Lead

Caption: General workflow for synthesis and evaluation of furan derivatives.

References

Application Notes and Protocols for the Quantification of Furcatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin, chemically known as 4-(2-Propen-1-yl)phenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside, is a phenylpropanoid glycoside found in plants of the genus Viburnum, including Viburnum furcatum. As a member of the diverse class of phenylpropanoid glycosides, this compound is of interest for its potential biological activities, which may include antioxidant, anti-inflammatory, and other therapeutic effects.[1] Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies in drug development.

Chemical Information:

  • IUPAC Name: (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol[2]

  • CAS Number: 499-33-2[2][3][4]

  • Molecular Formula: C₂₀H₂₈O₁₀[2]

  • Molecular Weight: 428.43 g/mol [2]

Section 1: Analytical Standards

A certified analytical standard is paramount for the accurate quantification of this compound. Currently, major chemical suppliers do not list this compound in their catalogs. Researchers will likely need to isolate and purify this compound from a plant source, such as Viburnum furcatum, and subsequently characterize its purity and identity using spectroscopic methods (NMR, MS) and high-performance liquid chromatography (HPLC).

Protocol for Isolation and Purity Assessment of a this compound Standard (General Approach):

  • Extraction: Macerate dried and powdered plant material (e.g., leaves or stems of Viburnum furcatum) with methanol or ethanol at room temperature.[5]

  • Fractionation: Concentrate the crude extract and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.

  • Chromatographic Purification: Subject the n-butanol fraction to repeated column chromatography on silica gel, Sephadex LH-20, or preparative HPLC to isolate this compound.

  • Structure Elucidation: Confirm the identity of the isolated compound as this compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).

  • Purity Determination: Assess the purity of the isolated this compound standard by HPLC-UV, aiming for a purity of ≥95%.

Section 2: Experimental Protocols for this compound Quantification

The following protocols describe the quantification of this compound in plant matrices using High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Plant Material

Objective: To efficiently extract this compound from the plant matrix while minimizing degradation.

Materials:

  • Dried and powdered plant material (Viburnum species)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the vial at 4°C until analysis.

G plant_material Powdered Plant Material add_solvent Add 80% Methanol plant_material->add_solvent vortex Vortex Mix add_solvent->vortex sonicate Ultrasonic Bath (30 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 15 min) sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc_vial HPLC Vial for Analysis filter->hplc_vial

Figure 1: Workflow for the extraction of this compound from plant material.

HPLC-DAD Quantification Method (General)

Objective: To separate and quantify this compound using HPLC with UV detection. This method is suitable for routine analysis and quality control.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Phenylpropanoid glycosides typically exhibit UV absorption maxima around 280 nm and 330 nm. Monitor at these wavelengths and select the one with the best signal-to-noise ratio for this compound.

Calibration: Prepare a stock solution of the isolated this compound standard in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Quantification Method (for Higher Sensitivity and Selectivity)

Objective: To achieve highly sensitive and selective quantification of this compound, particularly in complex matrices or for low-level detection.

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A faster gradient can typically be used with UPLC systems. An example gradient is:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Parameters (to be optimized):

  • Ionization Mode: ESI negative or positive mode. Phenylpropanoid glycosides often ionize well in negative mode.

  • Precursor Ion: The [M-H]⁻ or [M+HCOO]⁻ ion in negative mode, or [M+H]⁺ or [M+Na]⁺ in positive mode. For this compound (C₂₀H₂₈O₁₀), the theoretical m/z of the [M-H]⁻ ion is 427.1604.

  • Product Ions: Fragment the precursor ion and select at least two specific product ions for Multiple Reaction Monitoring (MRM). The fragmentation will likely involve the cleavage of the glycosidic bonds.

  • Collision Energy and other MS parameters: Optimize these for the specific instrument to maximize the signal intensity of the selected MRM transitions.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_pump LC Pump (Mobile Phase A & B) autosampler Autosampler (Sample Injection) lc_pump->autosampler column UPLC Column (Separation) autosampler->column esi_source ESI Source (Ionization) column->esi_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_source->quad1 collision_cell Collision Cell (Q2) (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_system data_system detector->data_system Data Acquisition & Processing

Figure 2: Logical workflow of an LC-MS/MS system for this compound quantification.

Section 3: Data Presentation

Quantitative data for this compound is not currently available in the published literature. The tables below are templates for presenting data once a quantitative method has been established and applied.

Table 1: HPLC-DAD Method Validation Parameters (Template)

ParameterResultAcceptance Criteria
Linearity (r²)-≥ 0.995
Range (µg/mL)--
Limit of Detection (LOD) (µg/mL)--
Limit of Quantification (LOQ) (µg/mL)--
Precision (RSD%)
- Intraday-< 2%
- Interday-< 3%
Accuracy (Recovery %)-95-105%

Table 2: this compound Content in Viburnum Species (Example Data Template)

Plant SpeciesPlant PartThis compound Content (mg/g dry weight) ± SD
Viburnum furcatumLeaves-
Viburnum furcatumStems-
Viburnum opulusLeaves-

Section 4: Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, as a phenylpropanoid glycoside, it may share activities with other members of this class, which are known for their antioxidant and anti-inflammatory properties.[1] Phenylpropanoid glycosides can exert their effects through various mechanisms, including scavenging free radicals and modulating inflammatory signaling pathways.

One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) ikb_kinase IKK Complex inflammatory_stimuli->ikb_kinase This compound This compound (Potential Inhibitor) This compound->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation ikb_nf_kb_complex IκBα-NF-κB Complex (Inactive) ikb_kinase->ikb_nf_kb_complex Phosphorylation & Degradation of IκBα nf_kb NF-κB (p50/p65) nf_kb_active Active NF-κB nucleus Nucleus nf_kb_active->nucleus Translocation gene_transcription Gene Transcription of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) nucleus->gene_transcription Induces inflammatory_response Inflammatory Response gene_transcription->inflammatory_response ikb_nf_kb_complex->nf_kb_active Release

Figure 3: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

The quantification of this compound presents a challenge due to the lack of a commercially available analytical standard. However, by isolating and characterizing a standard from natural sources, the application of the HPLC-DAD and LC-MS/MS methods described in these notes will enable its accurate and reliable quantification. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which will be facilitated by the availability of robust analytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Improving Furcatin Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges and optimize the extraction of Furcatin from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a flavonoid glycoside, specifically a disaccharide derivative.[1] Its primary known natural source is the plant Viburnum furcatum, a deciduous shrub native to regions like Japan and Korea.[2][3][4]

Q2: Which solvent system is most effective for this compound extraction?

As a polar flavonoid glycoside, this compound is best extracted using polar solvents.[5] Alcohol-water mixtures are generally more effective than pure solvents.[5][6] An ethanol concentration in the range of 60-80% is often optimal for extracting flavonoids, balancing polarity for efficient dissolution without extracting excessive impurities.[5][7]

Q3: How does temperature impact the extraction yield and stability of this compound?

Elevated temperatures can enhance the solubility and diffusion rate of this compound, potentially increasing yield.[5] However, like many flavonoids, this compound may be thermolabile. Excessive heat can lead to degradation, reducing the final yield of the pure compound.[8][9] A temperature range of 50-70°C is a common recommendation for flavonoid extraction, providing a good balance between efficiency and stability.[8] For advanced methods like ultrasound-assisted extraction, temperatures can often be kept lower (e.g., 40-60°C).[9][10]

Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) over conventional methods?

Ultrasound-Assisted Extraction (UAE) offers several advantages over conventional methods like maceration or Soxhlet extraction.[11] The primary mechanism, acoustic cavitation, creates microbubbles that collapse violently near the plant cell walls.[6][12] This generates shear forces that disrupt the cell structure, enhancing solvent penetration and accelerating the release of intracellular contents like this compound.[13] Consequently, UAE typically results in:

  • Higher extraction yields.

  • Significantly shorter extraction times (minutes vs. hours).[11]

  • Reduced solvent consumption.

  • Lower operating temperatures, which helps to minimize thermal degradation of the target compound.[6]

Q5: How can I prevent the degradation of this compound during the extraction and concentration process?

This compound stability can be compromised by several factors. To minimize degradation:

  • Control Temperature: Avoid excessive heat. Use low-temperature extraction methods like UAE or maceration and use a rotary evaporator under reduced pressure for solvent removal to keep temperatures low.[9]

  • Manage pH: Flavonoids are often most stable in a slightly acidic to neutral environment (pH 4-6).[9][14] Extreme pH values can cause structural degradation.

  • Protect from Light: Store plant materials and extracts in dark containers to prevent potential photodegradation.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

IssuePotential Cause(s)Recommended Solution(s)
Consistently Low Yield 1. Inappropriate Solvent Choice: The solvent polarity may not be optimal for this compound (a polar glycoside).[5]Solution: Conduct a solvent screening. Start with a 70% ethanol-water mixture. Test varying ethanol concentrations (e.g., 50%, 70%, 90%) to find the optimal ratio.[5][7]
2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio.[9]Solution: Systematically optimize parameters. For UAE, test temperatures from 40-60°C, times from 20-60 min, and solid-to-liquid ratios from 1:20 to 1:40 g/mL.[6][8]
3. Inefficient Extraction Method: Passive methods like maceration may not be efficient enough.Solution: Switch to an advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[9][11]
4. Improper Plant Material Preparation: Particle size is too large, limiting solvent penetration.Solution: Grind the dried plant material to a uniform, fine powder (e.g., 40-60 mesh). Be aware that excessively fine powder can sometimes impede solvent flow.[5]
High Impurity in Crude Extract 1. Solvent Polarity Too Low/High: A highly nonpolar or polar solvent might co-extract unwanted compounds (e.g., lipids, chlorophylls, sugars).Solution: Refine the solvent system. An ethanol-water mixture (60-80%) is often selective for flavonoids.[5] Consider a pre-extraction wash with a nonpolar solvent like hexane to remove lipids.
2. Extraction Time is Too Long: Prolonged extraction increases the dissolution of undesirable, slower-extracting compounds.[8]Solution: Reduce the extraction time, especially when using efficient methods like UAE. Optimize for the shortest time that provides maximum yield of the target compound.
Product Degradation (Observed by color change or multiple spots on TLC) 1. Thermal Degradation: Exposure to high temperatures during extraction or solvent evaporation.[9]Solution: Use a temperature-controlled water bath for extraction (ideally ≤60°C). Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40-50°C).[8]
2. pH Instability: The pH of the solvent mixture is too acidic or alkaline.[9]Solution: Ensure the pH of the extraction solvent is within a slightly acidic to neutral range (pH 4-6) for optimal flavonoid stability.[14]
3. Photodegradation: Exposure of the extract to direct light.Solution: Work in subdued light and store all extracts in amber glass bottles or containers wrapped in aluminum foil.[8]
Significant Product Loss During Purification 1. Irreversible Adsorption: The compound binds too strongly to the stationary phase (e.g., silica gel) during column chromatography.[8]Solution: Test different stationary phases (e.g., C18 reverse-phase silica). Optimize the mobile phase polarity; a gradual gradient elution is often more effective than isocratic.[9]
2. Co-elution with Impurities: The purification method lacks the resolution to separate this compound from similar compounds.Solution: Employ a multi-step purification strategy. This could involve initial liquid-liquid partitioning followed by column chromatography and, for final high purity, preparative HPLC.[9]

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical parameters for different methods used for flavonoid extraction. The values are indicative and should be optimized for the specific plant material.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Solvent 60-80% Ethanol80-95% Ethanol60-80% Ethanol[5][7]
Temperature Room Temperature (20-25°C)Solvent Boiling Point (e.g., ~78°C for Ethanol)40-60°C[9][10]
Time 24-72 hours[9]8-12 hours[9]20-60 minutes[6][8]
Solid-to-Liquid Ratio 1:10 to 1:20 g/mL[9]1:10 to 1:20 g/mL1:20 to 1:40 g/mL[8]
Pros Simple, low cost, no heat degradation.High extraction efficiency for some compounds.Fast, high yield, low solvent use, reduced thermal degradation.[11]
Cons Very slow, large solvent volume, potentially incomplete extraction.[11]High temperature can degrade thermolabile compounds, requires more energy and solvent.[9]Requires specialized equipment.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes an optimized method for extracting this compound with high efficiency.

  • Preparation of Plant Material:

    • Dry the leaves or relevant parts of Viburnum furcatum in an oven at 40-50°C or air-dry in the shade until a constant weight is achieved.

    • Grind the dried material into a fine powder (40-60 mesh) using a mechanical grinder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

    • Add 300 mL of 70% aqueous ethanol to achieve a solid-to-liquid ratio of 1:30 g/mL.[8]

    • Place the flask into an ultrasonic bath or use an ultrasonic probe system.

    • Set the extraction parameters:

      • Temperature: 60°C[8]

      • Ultrasonic Power: 250 W[8]

      • Frequency: 40 kHz

      • Time: 45 minutes[8]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the extract.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.[8]

  • Storage:

    • Dry the crude extract completely under a vacuum and store it at 4°C in a desiccator, protected from light.

Protocol 2: Post-Extraction Purification using Silica Gel Column Chromatography

This protocol is for the purification of this compound from the crude extract.

  • Preparation of the Column:

    • Prepare a slurry of silica gel (200-300 mesh) in a nonpolar solvent (e.g., chloroform or ethyl acetate).

    • Pour the slurry into a glass column and allow it to pack uniformly. Let the excess solvent drain until it reaches the top of the silica bed.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica, and evaporating the solvent to dryness.

    • Carefully load the prepared sample onto the top of the packed column.

  • Elution:

    • Begin elution with a nonpolar solvent (e.g., 100% chloroform or ethyl acetate).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol in a stepwise gradient.[8] Example gradient:

      • Chloroform:Methanol (99:1, v/v)

      • Chloroform:Methanol (98:2, v/v)

      • Chloroform:Methanol (95:5, v/v)

      • Chloroform:Methanol (90:10, v/v)

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use a reference standard if available.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

G A Plant Material (Viburnum furcatum) B Drying & Grinding A->B C Ultrasound-Assisted Extraction (UAE) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude this compound Extract E->F G Column Chromatography (Purification) F->G H Fraction Analysis (TLC/HPLC) G->H I Pure this compound H->I

Caption: Workflow for this compound extraction and purification.

Troubleshooting Logic for Low Yield

G start Low Extraction Yield q1 Is the extraction method optimized? start->q1 s1 Consider advanced method (e.g., UAE) q1->s1 No q2 Is the solvent system appropriate? q1->q2 Yes s1->q2 s2 Screen solvent polarity (e.g., 60-80% EtOH) q2->s2 No q3 Are extraction parameters (Temp, Time) optimal? q2->q3 Yes s2->q3 s3 Optimize Temp (40-60°C) & Time (20-60 min) q3->s3 No q4 Is there evidence of degradation? q3->q4 Yes s3->q4 s4 Reduce temperature, check pH, protect from light q4->s4 Yes end Yield Improved q4->end No s4->end

Caption: A logical guide for troubleshooting low extraction yield.

Mechanism of Ultrasound-Assisted Extraction

G cluster_0 Ultrasound Wave Propagation cluster_1 Effects on Plant Material A High-Frequency Sound (20-100 kHz) B Acoustic Cavitation A->B C Microbubble Formation, Growth & Collapse B->C D Cell Wall Disruption C->D Shear Forces E Enhanced Solvent Penetration C->E Micro-jetting F Increased Mass Transfer D->F E->F G Release of this compound into Solvent F->G

Caption: Mechanism of enhancing extraction via ultrasound.

References

Navigating the Labyrinth of Furcatin Isolation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation and purification of Furcatin (p-allylphenyl 6-O-beta-D-apiofuranosyl-beta-D-glucopyranoside), a notable glycoside from plant sources such as Viburnum furcatum, presents a series of unique and often complex challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during their experimental workflows.

Troubleshooting Guide: Common Issues in this compound Isolation and Purification

This section addresses specific problems that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Crude Extract Incomplete Cell Lysis: Plant cell walls are robust and may not be sufficiently disrupted by the chosen extraction method. Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for solubilizing this compound. Insufficient Extraction Time or Temperature: The extraction parameters may not be adequate for efficient diffusion of the compound from the plant matrix.Optimize Extraction Method: Consider using mechanical disruption methods like grinding in liquid nitrogen or ultrasonication prior to solvent extraction. Solvent System Optimization: Experiment with a gradient of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and water mixtures). An initial extraction with a nonpolar solvent like hexane can be used to remove lipids. Adjust Extraction Parameters: Increase the extraction time and/or temperature, but monitor for potential degradation of this compound.
Degradation of this compound during Extraction Enzymatic Degradation: The plant material contains endogenous enzymes, such as this compound hydrolase, that can cleave the glycosidic bond, degrading the target compound.[1] pH Instability: Extreme pH conditions during extraction can lead to hydrolysis of the glycosidic linkage. Thermal Degradation: High temperatures used during extraction or solvent evaporation can cause decomposition of this compound.Enzyme Deactivation: Immediately after harvesting, blanching the plant material with steam or immersing it in boiling alcohol can denature degradative enzymes. Alternatively, perform the extraction at low temperatures (e.g., 4°C). pH Control: Maintain a neutral or slightly acidic pH during extraction and subsequent steps. Buffer the extraction solvent if necessary. Temperature Management: Use low-temperature extraction methods and rotary evaporation under reduced pressure to remove solvents.
Co-elution of Impurities during Chromatography Presence of Structurally Similar Compounds: Viburnum species contain a variety of other glycosides and phenolic compounds with similar polarities to this compound, making separation difficult.[2][3] Inadequate Chromatographic Resolution: The selected stationary and mobile phases may not provide sufficient selectivity to separate this compound from closely eluting impurities.Multi-step Purification: Employ a combination of chromatographic techniques. Start with a less selective method like column chromatography with silica gel for initial fractionation, followed by a more selective method like preparative High-Performance Liquid Chromatography (HPLC). Optimize Chromatographic Conditions: Experiment with different solvent systems (mobile phases) and stationary phases. For HPLC, consider using different column chemistries (e.g., C18, phenyl-hexyl). Gradient elution is often more effective than isocratic elution for complex mixtures.
Poor Peak Shape in HPLC Analysis Column Overloading: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Secondary Interactions: Interactions between this compound and the stationary phase, other than the primary separation mechanism, can cause peak tailing. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.Sample Dilution: Dilute the sample before injection. Mobile Phase Modification: Add a small amount of an acid (e.g., formic acid or acetic acid) or a buffer to the mobile phase to improve peak shape. Column Selection: Choose a high-quality, end-capped column to minimize secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound isolation?

A1: The leaves of Viburnum furcatum are a known source of this compound.[1][3][4] It is recommended to use fresh or properly dried and stored plant material to minimize degradation.

Q2: Are there any specific safety precautions I should take during the isolation process?

A2: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). When working with organic solvents, ensure proper ventilation and use a fume hood.

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used to assess purity by observing a single major peak. To confirm the identity, spectroscopic methods such as Mass Spectrometry (MS) for determining the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are essential.

Q4: What are the potential bioactivities of this compound?

A4: While specific studies on the bioactivity of this compound are limited, related phenolic glycosides have been reported to possess anti-inflammatory and antioxidant properties.[5] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

Experimental Protocols

General Extraction and Preliminary Purification Protocol:

  • Preparation of Plant Material: Freshly collected leaves of Viburnum furcatum are immediately frozen in liquid nitrogen and lyophilized. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered leaves are extracted with methanol at room temperature with constant stirring for 24 hours. The extraction process is repeated three times.

  • Solvent Evaporation: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent Partitioning: The resulting aqueous suspension is then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove compounds with different polarities. This compound, being a polar glycoside, is expected to remain in the aqueous or ethyl acetate fraction.

  • Column Chromatography: The fraction containing this compound is subjected to column chromatography on silica gel. A gradient of chloroform and methanol is typically used as the mobile phase to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient as the mobile phase.

Visualizing the Process and Potential Mechanisms

To aid in understanding the experimental workflow and potential biological activities of this compound, the following diagrams are provided.

Experimental_Workflow Start Viburnum furcatum Leaves Grinding Grinding & Lyophilization Start->Grinding Extraction Methanol Extraction Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration Partitioning Solvent Partitioning Concentration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC This compound Pure this compound PrepHPLC->this compound

Caption: A generalized workflow for the isolation of this compound.

Potential_Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway activates IKK IKK Complex NFkB_Pathway->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates to DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines induces transcription of This compound This compound (Potential Action) This compound->NFkB_Pathway may inhibit

Caption: A potential anti-inflammatory mechanism of this compound.

References

resolving Furcatin solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility challenges with Furcatin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a glycosylated phenolic compound, specifically a disaccharide derivative.[1] Like many flavonoid-based molecules, it possesses a hydrophobic core, which can lead to low aqueous solubility. For in vitro experiments, achieving a stable, dissolved state in physiological buffers or cell culture media is critical to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and misleading biological data.[2]

Q2: What is the best starting solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for dissolving this compound and other poorly soluble flavonoids for in vitro screening due to its high solubilizing power for organic molecules.[2][3][4] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.[3][5]

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?

A3: This is a common issue called "precipitation upon dilution."[2] It occurs because the compound is soluble in the organic stock solvent but not in the final aqueous solution. Key strategies to resolve this include:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5%, and ideally below 0.1%, to reduce solvent-induced toxicity and precipitation.[2][3]

  • Use Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions of your stock in pure DMSO before the final dilution into the aqueous medium.[3]

  • Proper Mixing Technique: Add the DMSO stock solution to the aqueous buffer/medium (not the other way around) while vortexing or mixing vigorously to promote rapid dispersion.[3]

  • Gentle Warming: Pre-warming the aqueous medium to 37°C can sometimes help maintain solubility.[6]

Q4: Are there alternatives to DMSO?

A4: Yes. If DMSO is not suitable for your specific assay or cell type, other organic solvents can be considered, although they may have lower solubilizing power.[3] Ethanol is a common alternative.[3][4] For certain applications, more advanced formulation strategies like using co-solvents (e.g., PEG 400), or complexing agents like cyclodextrins, can significantly enhance aqueous solubility.[3][7][8]

Troubleshooting Guide

Issue: Precipitate observed in the stock solution or after dilution.

This guide provides a step-by-step workflow to diagnose and solve this compound solubility problems.

G cluster_0 Troubleshooting Workflow start Problem: This compound Precipitation in Assay Medium check_stock Step 1: Inspect Stock Solution Is the DMSO stock clear? start->check_stock remake_stock Action: Re-prepare Stock Use gentle warming (37°C) or brief sonication to dissolve. check_stock->remake_stock No check_dilution Step 2: Review Dilution Protocol Is final DMSO conc. >0.5%? check_stock->check_dilution Yes remake_stock->check_stock optimize_dmso Action: Optimize Dilution Lower final DMSO concentration. Use serial dilutions. check_dilution->optimize_dmso Yes check_kinetic Step 3: Assess Kinetic Solubility Does precipitate form immediately? check_dilution->check_kinetic No optimize_dmso->check_kinetic improve_mixing Action: Improve Mixing Add DMSO stock to pre-warmed (37°C) medium while vortexing. check_kinetic->improve_mixing Yes consider_alt Step 4: Explore Alternatives Is solubility still insufficient? check_kinetic->consider_alt No improve_mixing->consider_alt use_cosolvent Advanced Strategy: Use Co-Solvent (e.g., Ethanol, PEG) or Formulation Aid (e.g., Cyclodextrin) consider_alt->use_cosolvent Yes end_solution Solution: Stable this compound Solution for In Vitro Assay consider_alt->end_solution No, issue resolved use_cosolvent->end_solution G cluster_1 Hypothetical NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to degradation) This compound This compound This compound->IKK Hypothesized Inhibition NFkB_p50 NF-κB (p65/p50) IkB->NFkB_p50 Inhibits (Sequesters in cytoplasm) NFkB_p50_active Active NF-κB NFkB_p50->NFkB_p50_active Release & Activation Nucleus Nucleus NFkB_p50_active->Nucleus Translocation Transcription Gene Transcription Response Inflammatory Response (e.g., IL-6, COX-2) Transcription->Response Induces

References

Technical Support Center: Optimizing HPLC Parameters for Furcatin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Furcatin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: Based on its chemical structure as a glycoside, a reversed-phase HPLC method is a suitable starting point. A C18 column is recommended as the stationary phase due to its versatility and wide use in separating moderately polar compounds like glycosides. The mobile phase can consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid modifier such as formic acid or acetic acid to improve peak shape.

Q2: What is the recommended detection wavelength for this compound?

A2: While the specific UV maximum for this compound is not definitively published, related flavonoid glycosides typically exhibit strong absorbance in the range of 260-370 nm.[1][2] It is advisable to perform a UV scan of a purified this compound standard to determine its absorbance maximum (λmax) for optimal sensitivity. A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths simultaneously during method development.

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing for glycosidic compounds like this compound is a common issue in reversed-phase HPLC.[3][4][5] The primary causes include:

  • Secondary interactions: Interaction of the analyte with active silanol groups on the silica-based column packing.

  • Mobile phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, causing tailing.

  • Column overload: Injecting too much sample can lead to peak distortion.[3]

  • Column contamination: Accumulation of contaminants on the column can affect peak shape.[4]

Q4: I am observing split peaks for this compound. What could be the problem?

A4: Split peaks can arise from several factors:

  • Injection solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[6]

  • Partially blocked column frit: Debris from the sample or system can partially block the inlet frit of the column, leading to a distorted flow path.[7]

  • Column void: A void or channel in the column packing material can cause the sample band to split.

Q5: My retention times for this compound are drifting. What should I check?

A5: Retention time drift can be caused by:

  • Inadequate column equilibration: Insufficient time for the column to stabilize with the mobile phase, especially after a gradient run or mobile phase change.

  • Mobile phase composition change: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent.

  • Temperature fluctuations: Changes in the column temperature can affect retention times.

  • Pump issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates.

Troubleshooting Guides

Peak Shape Problems

Poor peak shape is a frequent challenge in HPLC. The following table summarizes common peak shape issues, their potential causes, and recommended solutions.

Problem Potential Causes Solutions
Peak Tailing - Secondary interactions with silanol groups- Inappropriate mobile phase pH- Column overload- Column contamination- Use an end-capped C18 column.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[8]- Optimize the mobile phase pH.[9]- Reduce sample concentration or injection volume.[3]- Flush the column with a strong solvent.
Peak Fronting - Sample solvent stronger than mobile phase- Column overload- High injection volume- Dissolve the sample in the initial mobile phase or a weaker solvent.[6]- Reduce the amount of sample injected.- Decrease the injection volume.
Split Peaks - Partially blocked column frit- Column void or channeling- Co-elution with an interfering compound- Backflush the column to dislodge particulates.[7]- Replace the column if a void is suspected.- Optimize the mobile phase or gradient to improve separation.
Broad Peaks - High extra-column volume- Low flow rate- Column degradation- Use shorter, narrower tubing.- Optimize the flow rate.- Replace the column.
Baseline and Pressure Issues
Problem Potential Causes Solutions
Noisy Baseline - Air bubbles in the detector or pump- Contaminated mobile phase or detector cell- Leaking pump seals- Degas the mobile phase.- Purge the pump and detector.- Flush the system with a clean solvent.- Replace pump seals if necessary.
Drifting Baseline - Inadequate column equilibration- Mobile phase composition changing- Temperature fluctuations- Allow sufficient time for column equilibration.- Ensure proper mobile phase mixing and cover solvent reservoirs.- Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the system (e.g., tubing, frit, column)- High mobile phase viscosity- High flow rate- Systematically check for blockages by disconnecting components.- Filter the mobile phase and samples.- Use a less viscous mobile phase or increase the column temperature.- Reduce the flow rate.
Low Backpressure - Leak in the system- Low flow rate- Incorrect column installation- Check all fittings for leaks.- Verify the pump flow rate.- Ensure the column is properly connected.

Experimental Protocols

Proposed HPLC Method for this compound Separation

This method is a starting point based on successful separation of structurally similar flavonoid glycosides.[8][10] Optimization will likely be required for your specific application.

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-40% B over 30 minutes (adjust as needed)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 270 nm (or λmax of this compound)

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization Sample_Prep Sample Preparation (Extraction, Filtration) Run_Analysis Run Analysis Sample_Prep->Run_Analysis Standard_Prep Standard Preparation (this compound Standard) Standard_Prep->Run_Analysis Mobile_Phase_Prep Mobile Phase Preparation (Degassing, Filtering) Method_Setup Initial Method Setup (Gradient, Flow Rate, etc.) Mobile_Phase_Prep->Method_Setup Column_Selection Column Selection (e.g., C18) Column_Selection->Method_Setup Method_Setup->Run_Analysis Data_Analysis Data Analysis (Peak Shape, Resolution) Run_Analysis->Data_Analysis Parameter_Adjustment Parameter Adjustment (Mobile Phase, Gradient, etc.) Data_Analysis->Parameter_Adjustment Iterative Process Validation Method Validation Data_Analysis->Validation Meets Criteria Parameter_Adjustment->Run_Analysis

Caption: Workflow for developing an HPLC method for this compound separation.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Overload Check for Column Overload (Dilute Sample) Start->Check_Overload Improved Peak Shape Improved Check_Overload->Improved Yes No_Improvement1 No Improvement Check_Overload->No_Improvement1 No Check_pH Check Mobile Phase pH (Acid Modifier Present?) Check_pH->Improved Yes No_Improvement2 No Improvement Check_pH->No_Improvement2 No Check_Column Check Column Condition Check_Column->Improved Yes No_Improvement3 Further Investigation Needed (e.g., secondary interactions) Check_Column->No_Improvement3 No Solution_Overload Solution: Reduce Sample Load Improved->Solution_Overload Solution_pH Solution: Add/Optimize Acid Modifier Improved->Solution_pH Solution_Column Solution: Flush or Replace Column Improved->Solution_Column No_Improvement1->Check_pH No_Improvement2->Check_Column

Caption: A logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

References

troubleshooting Furcatin instability during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the potential instability of Furcatin during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring disaccharide derivative, specifically 4-(2-Propen-1-yl)phenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside.[1][2] Like many complex natural products, particularly flavonoid glycosides, its chemical structure is susceptible to degradation from environmental factors.[3] Ensuring its stability is critical for obtaining accurate and reproducible results in research and for maintaining potency and safety in drug development.

Q2: My clear this compound solution has developed a yellow or brown tint. What is the cause?

A change in color, particularly to yellow or brown, is a common indicator of oxidative degradation.[4] The phenolic moiety in the this compound structure is susceptible to oxidation when exposed to air (oxygen), light, or trace metal ions. This process can alter the compound's chemical structure and biological activity.

Q3: I observed a precipitate in my this compound solution after storing it in the refrigerator. Is the compound degrading?

The formation of a precipitate can be due to two primary reasons:

  • Poor Solubility: this compound, like many organic molecules, may have reduced solubility in aqueous or mixed-solvent systems at lower temperatures. The precipitate may simply be the compound falling out of solution.

  • Degradation: The precipitate could be an insoluble product formed from the chemical degradation of this compound.

To differentiate, gently warm a small aliquot of the solution to room temperature. If the precipitate redissolves, it is likely a solubility issue. If it remains, it is more likely a degradation product, which should be investigated using analytical methods like HPLC.

Q4: What are the ideal conditions for storing this compound?

To minimize degradation, adhere to the following storage conditions. Natural products are often prone to deterioration, and factors like temperature and moisture significantly affect their stability.[3]

Form Temperature Light Atmosphere Container
Solid (Powder) -20°C for long-term; 4°C for short-termProtect from lightStore under an inert gas (Argon or Nitrogen) if possibleTightly sealed, amber glass vial
Stock Solution (in DMSO) -80°C for long-term; -20°C for short-termProtect from light (use amber vials or foil)Use degassed solvents for preparationTightly sealed, amber glass vial
Working Solution (Aqueous Buffer) Prepare fresh before each experiment. If short-term storage is necessary, keep at 4°C for no more than 24 hours.Protect from lightN/ASterile, sealed tube

Q5: How can I quantitatively assess the purity of my stored this compound sample?

The most reliable method for assessing the purity and detecting degradation is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6] This technique can separate the intact this compound from any degradation products that may have formed during storage. By comparing the chromatogram of a stored sample to that of a fresh, high-purity standard, you can quantify the remaining percentage of this compound and observe the emergence of new peaks corresponding to impurities.

Troubleshooting Guide for this compound Instability

This guide addresses specific problems you may encounter with this compound storage.

Issue 1: Visible Changes in Solution (Color, Precipitate)

  • Question: My this compound solution, which was initially clear and colorless, has turned yellow and cloudy after a week at 4°C. What steps should I take?

  • Answer: This combination of symptoms strongly suggests both oxidative degradation (yellowing) and potential formation of insoluble degradation byproducts (cloudiness). Polyphenolic substances are known to degrade more when exposed to sunlight, oxygen, and higher temperatures.[7]

    • Immediate Action: Discard the solution, as its integrity is compromised. Do not use it for experiments.

    • Preventative Strategy:

      • Solvent Preparation: Prepare future solutions using high-purity, degassed solvents to minimize dissolved oxygen.

      • Inert Atmosphere: If possible, overlay the headspace of the vial with an inert gas like argon or nitrogen before sealing.

      • Light Protection: Always store solutions in amber vials or wrap clear vials completely in aluminum foil to prevent photodegradation.[8]

      • Temperature Control: For anything other than immediate use, store stock solutions at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Issue 2: Inconsistent or Diminished Biological Activity

  • Question: I am performing a cell-based assay, and the biological effect of my this compound solution has decreased compared to when the solution was freshly prepared. Why is this happening?

  • Answer: A loss of biological activity is a critical sign of chemical degradation. The two most likely chemical reactions responsible are:

    • Hydrolysis: The glycosidic bonds linking the sugar moieties can be cleaved, particularly in non-neutral pH aqueous buffers. This separates the aglycone from the sugars, resulting in different molecules that will likely have reduced or altered biological activity.

    • Oxidation: As mentioned previously, oxidation alters the phenolic structure, which is often essential for the compound's biological function.

    • Troubleshooting Workflow:

      • Confirm Purity: Analyze an aliquot of the stored solution using the stability-indicating HPLC method provided below. Compare the peak area of this compound to a freshly prepared standard to quantify the degradation.

      • Check Buffer pH: Ensure the pH of your experimental buffer is within a stable range for flavonoids, typically close to neutral (pH 6-7.5). Avoid highly acidic or alkaline conditions.

      • Prepare Fresh Solutions: The most reliable practice is to prepare fresh working solutions from a frozen, concentrated stock solution immediately before each experiment.

Quantitative Data on Flavonoid Stability

The following tables summarize expected stability trends for flavonoid glycosides like this compound based on general scientific literature. The data is illustrative to highlight the impact of storage conditions.

Table 1: Illustrative Effect of Temperature on Stability of a Flavonoid Glycoside in Solution (pH 7.0) Over 30 Days

Storage TemperaturePurity after 30 Days (%)Visual Appearance
25°C (Room Temp) ~75%Significant yellowing
4°C (Refrigerator) ~92%Slight yellowing
-20°C (Freezer) >99%Clear, colorless
Note: Data is synthesized based on general principles that chemical reaction rates increase with temperature. Storing at 4°C can decrease degradation, while storing at 35°C can increase it by about 9% over 45 days.[9]

Table 2: Illustrative Effect of pH on Stability of a Flavonoid Glycoside in Aqueous Buffer at 25°C for 24 Hours

Buffer pHPurity after 24 Hours (%)Primary Degradation Pathway
3.0 (Acidic) ~90%Acid-catalyzed hydrolysis
7.0 (Neutral) >98%Minimal degradation
9.0 (Alkaline) ~85%Base-catalyzed oxidation/hydrolysis
Note: Data is synthesized. Drastic changes in pH can cause hydrolysis or rearrangement of molecules.[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reverse-phase HPLC method to quantify this compound and separate it from potential degradation products.

  • Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[11]

    • Autosampler and column thermostat.

  • Reagents and Materials:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

    • Mobile Phase B: Acetonitrile, HPLC grade.

    • Solvent: Dimethyl sulfoxide (DMSO), HPLC grade.

    • This compound Standard: High-purity (>98%) reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 272 nm (based on typical absorbance for phenolic compounds).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90% 10%
      20.0 40% 60%
      25.0 10% 90%
      30.0 10% 90%
      31.0 90% 10%

      | 35.0 | 90% | 10% |

  • Procedure:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in DMSO. Create a working standard of 50 µg/mL by diluting the stock solution in a 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Dilute the stored this compound solution to an expected concentration of ~50 µg/mL using the 50:50 mobile phase mixture.

    • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Interpretation:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time to the reference standard.

    • Look for any new peaks in the sample chromatogram that are not present in the standard. These represent potential degradation products or impurities.

    • Calculate the purity of the stored sample by comparing the peak area of this compound in the sample to the standard. The percentage of degradation can be estimated by the relative area of the impurity peaks.

Visual Guides and Workflows

The following diagrams illustrate the troubleshooting logic and potential chemical degradation pathways for this compound.

G start Observed Instability in this compound Sample obs_color Change in Color (Yellowing/Browning) start->obs_color obs_precipitate Precipitate or Cloudiness start->obs_precipitate obs_activity Inconsistent or Reduced Bioactivity start->obs_activity cause_oxidation Potential Cause: Oxidative Degradation obs_color->cause_oxidation cause_solubility Potential Cause: Poor Solubility obs_precipitate->cause_solubility cause_degradation_prod Potential Cause: Insoluble Degradation Product obs_precipitate->cause_degradation_prod cause_hydrolysis Potential Cause: Hydrolysis / Degradation obs_activity->cause_hydrolysis sol_inert Solution: - Use degassed solvents - Store under inert gas - Protect from light cause_oxidation->sol_inert sol_warm Test: - Gently warm solution - If it dissolves -> Solubility issue cause_solubility->sol_warm sol_hplc Action: - Analyze purity via HPLC - Prepare fresh solutions cause_degradation_prod->sol_hplc cause_hydrolysis->sol_hplc

Caption: Troubleshooting workflow for this compound instability.

G This compound This compound (Intact Glycoside) factor_hydrolysis Hydrolysis (Acid, Base, or Enzymes) This compound->factor_hydrolysis leads to factor_oxidation Oxidation (O₂, Light, Heat, Metal Ions) This compound->factor_oxidation leads to prod_aglycone Aglycone (4-allylphenol) factor_hydrolysis->prod_aglycone prod_sugar Disaccharide factor_hydrolysis->prod_sugar prod_oxidized Oxidized Products (Quinones, etc.) factor_oxidation->prod_oxidized

References

avoiding degradation of Furcatin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Extraction of Furcatin

Welcome to the technical support center for the extraction of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process. Here you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a disaccharide derivative, chemically identified as 4-(2-Propen-1-yl)phenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside[1]. As a glycoside, its structure includes a sugar moiety linked to a non-sugar aglycone via a glycosidic bond. This bond is susceptible to cleavage under various chemical and enzymatic conditions, which can be prevalent during extraction from natural sources. Degradation leads to the loss of the native compound, resulting in inaccurate quantification and potentially altered biological activity.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

The degradation of glycosides like this compound is primarily influenced by three main factors:

  • pH: Acidic conditions can catalyze the hydrolysis of the glycosidic bond.[2] The stability of similar flavonoid glycosides is often improved by maintaining a slightly acidic to neutral pH.[3]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation.[2][4] While higher temperatures can improve extraction efficiency, they significantly increase the risk of degradation for thermolabile compounds.[5][6]

  • Enzymatic Activity: Many plants contain endogenous enzymes, such as β-glucosidases, which are released upon cell disruption during homogenization. These enzymes can specifically cleave the glycosidic bond of compounds like this compound.[2][7]

Q3: What are the ideal storage conditions for the raw plant material to minimize this compound degradation prior to extraction?

To prevent enzymatic and chemical degradation before extraction, proper storage of the plant material is crucial. Recommended practices include:

  • Rapid Drying: If using dried material, rapid drying at controlled, mild temperatures (e.g., 40-50°C) helps inactivate enzymes and reduce water activity, which can slow down degradation reactions.[2]

  • Cold Storage: For both fresh and dried material, storage at low temperatures (-20°C or -80°C) in airtight, dark containers is recommended to minimize enzymatic activity and prevent photochemical degradation.[2][3]

Q4: Which solvents are recommended for this compound extraction to enhance stability?

Aqueous solutions of organic solvents are typically effective for extracting glycosides. To enhance stability:

  • Aqueous Organic Solvents: Mixtures of ethanol or methanol with water (e.g., 70-80% ethanol) are commonly used.[3][8] Acetone is also a viable option.[3]

  • Acidified Solvents: The addition of a small amount of a weak acid, such as 0.1% formic acid or acetic acid, can help maintain an acidic pH that improves the stability of many flavonoid glycosides.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during extraction. Review your extraction protocol against the stability parameters. Consider lowering the temperature, shortening the extraction time, and using an acidified solvent.[3]
Presence of aglycone and free sugars in analytical results (e.g., HPLC). Hydrolysis of the glycosidic bond. This indicates cleavage of this compound. The cause could be excessive heat, overly acidic conditions, or enzymatic activity.[2][4] Inactivate enzymes by blanching fresh material or ensure the use of an organic solvent concentration high enough to precipitate enzymes.[2] Lower the extraction temperature and buffer the solvent if necessary.
Extract changes color (e.g., darkens) during processing. Oxidation. The phenolic structure of this compound may be susceptible to oxidation, which can be accelerated by light, air (oxygen), and high temperatures.[9] Minimize exposure to air by working under an inert atmosphere (e.g., nitrogen or argon) and protect the extract from light at all stages. Consider adding an antioxidant like ascorbic acid to the extraction solvent.[3][10]
Inconsistent extraction efficiency between batches. Variability in raw material or extraction conditions. Ensure that the plant material is stored consistently and that extraction parameters (temperature, time, solvent-to-solid ratio) are precisely controlled for each batch.[6]

Data Presentation: Recommended Extraction Parameters

The following table summarizes recommended parameters to minimize the degradation of this compound, based on general principles for extracting glycosides and flavonoids.

ParameterRecommended ConditionRationale
Solvent 70-80% Ethanol or Methanol in water, with 0.1% Formic Acid.Balances polarity for efficient extraction while acidified conditions can improve glycoside stability.[3][8]
Temperature Room temperature (25°C) or below. Not to exceed 45°C.Minimizes thermal degradation.[3][5]
Extraction Time Varies with method (e.g., 30 min for UAE, up to 24h for maceration).Shorter times are generally preferred to reduce exposure to harsh conditions.[3]
pH Slightly acidic (pH 4-6).Helps to stabilize the glycosidic bond against hydrolysis.[3]
Atmosphere Inert gas (Nitrogen or Argon) if possible.Prevents oxidative degradation of the phenolic structure.[3]
Light Protect from light at all stages.Avoids photochemical degradation.[3][9]

Experimental Protocols

Protocol: Stability-Focused Extraction of this compound

This protocol outlines a method for extracting this compound while minimizing degradation.

1. Sample Preparation:

  • Fresh Material: Flash-freeze the plant material in liquid nitrogen immediately after harvesting. Lyophilize (freeze-dry) to remove water.

  • Dried Material: Use material that has been dried at a low temperature (≤ 45°C).[3]

  • Grind the prepared material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction Solvent Preparation:

  • Prepare a solution of 80% ethanol in deionized water.

  • Acidify the solvent with formic acid to a final concentration of 0.1% (v/v).

3. Extraction Procedure (Choose one):

  • Maceration (Stirring at Room Temperature): a. Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v) in a sealed, amber glass container. b. Stir the mixture at room temperature (25°C) for 12-24 hours.[3]

  • Ultrasound-Assisted Extraction (UAE): a. Mix the powdered plant material with the extraction solvent at a 1:20 ratio in a vessel suitable for sonication. b. Perform the extraction in an ultrasonic bath at a controlled temperature (e.g., below 40°C) for 30-60 minutes.[2][3]

4. Filtration and Concentration:

  • Filter the mixture through cheesecloth followed by a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure. Crucially, maintain a water bath temperature below 45°C to prevent thermal degradation of this compound.[3]

  • Dry the concentrated extract completely, for instance, by using a freeze-dryer, to obtain the crude extract.

5. Storage:

  • Store the final crude extract at -20°C or lower in a sealed, amber vial to protect it from light, moisture, and air.

Visualizations

Diagram 1: Key Factors in this compound Degradation

cluster_factors Degradation Factors A This compound in Plant Matrix B Extraction Process A->B C Degraded this compound (Aglycone + Sugars) B->C Degradation F1 High Temperature F1->B F2 Extreme pH (Acidic/Basic) F2->B F3 Enzymatic Activity (e.g., β-glucosidases) F3->B F4 Oxygen & Light F4->B

Caption: Factors leading to the degradation of this compound during extraction.

Diagram 2: Troubleshooting Workflow for this compound Degradation

start Low Yield or Degradation Detected? q1 Extraction Temp > 45°C? start->q1 s1 Action: Lower Temperature (e.g., use UAE or cold maceration) q1->s1 Yes q2 Is solvent pH neutral or unadjusted? q1->q2 No s1->q2 s2 Action: Use acidified solvent (e.g., 0.1% Formic Acid) q2->s2 Yes q3 Using fresh, untreated plant material? q2->q3 No s2->q3 s3 Action: Inactivate enzymes (e.g., blanch or freeze-dry) q3->s3 Yes end Re-run Extraction & Analyze q3->end No s3->end

Caption: A decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Enhancing the Purity of Isolated Furcatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Furcatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound, a flavonoid glycoside, is a subject of research for its potential therapeutic properties. High purity of the isolated this compound is crucial for accurate in vitro and in vivo studies, ensuring that observed biological activities are attributable to this compound and not to impurities. Furthermore, for any potential clinical application, stringent purity standards are required by regulatory agencies.

Q2: What are the common impurities found in a crude this compound extract?

Crude extracts containing this compound are often complex mixtures. Common impurities can include:

  • Other Flavonoids: Structurally similar flavonoids and their glycosides.

  • Phenolic Compounds: Tannins and other phenolic acids.

  • Saccharides: Polysaccharides and monosaccharides from the plant matrix.[1]

  • Proteins and Peptides: Water-soluble proteins can be co-extracted.[1]

  • Pigments: Chlorophylls and carotenoids, depending on the extraction solvent and plant part used.

  • Waxes and Lipids: Particularly if a non-polar co-solvent is used during extraction.[2]

Q3: What are the primary methods for enhancing the purity of isolated this compound?

The most common and effective methods for purifying flavonoid glycosides like this compound are:

  • Macroporous Resin Chromatography: An excellent initial purification step to enrich the flavonoid fraction and remove highly polar or non-polar impurities.[3][4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for final purification to achieve high purity levels.[5][6]

  • Recrystallization: A classic purification technique that can be effective if a suitable solvent system is found and the initial purity is already moderately high.

Troubleshooting Guides

Issue 1: Low Purity After Initial Macroporous Resin Chromatography

Problem: The purity of this compound after macroporous resin chromatography is below the expected range of 60-70%.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Resin Type Select a resin with appropriate polarity. For flavonoid glycosides, non-polar or weakly polar resins (e.g., AB-8, D101) are often effective.[4][7]
Improper Sample Loading Ensure the sample is fully dissolved and filtered before loading. Overloading the column can lead to poor separation. Reduce the sample concentration or volume.
Suboptimal Elution Gradient The ethanol-water gradient may not be optimal for separating this compound from impurities. Perform a stepwise gradient elution with smaller increments in ethanol concentration (e.g., 10%, 20%, 30%, 50%, 70% ethanol) to identify the optimal elution concentration for this compound.[3]
Flow Rate is Too High A high flow rate reduces the interaction time between the sample and the resin, leading to inefficient separation. A typical flow rate for adsorption and desorption is 1-3 bed volumes per hour (BV/h).[4][8]
Issue 2: Poor Resolution or Peak Tailing in Preparative HPLC

Problem: The chromatogram from the preparative HPLC shows poor separation of the this compound peak from adjacent impurity peaks, or the this compound peak is broad and asymmetrical (tailing).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase The mobile phase composition is critical for good resolution. For C18 columns, a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid), is used to improve peak shape.[6] Optimize the gradient profile.
Column Overloading Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the concentration of the sample.
Incorrect Flow Rate An excessively high flow rate can decrease resolution. Optimize the flow rate; for preparative columns, this is typically scaled up from an analytical method.
Column Contamination or Degradation Impurities from previous runs may accumulate on the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If performance does not improve, the column may need to be replaced.
Issue 3: Degradation of this compound During Purification

Problem: The final yield of pure this compound is low, and analysis indicates the presence of degradation products. Flavonoid glycosides can be susceptible to degradation under certain conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Extreme pH This compound may be unstable at very high or low pH. Maintain the pH of solutions within a neutral or slightly acidic range (pH 4-6) if possible. Avoid strong acids or bases during extraction and purification.
High Temperature Prolonged exposure to high temperatures can cause degradation.[7] Concentrate solutions under reduced pressure at a lower temperature (e.g., < 50°C).
Oxidation Flavonoids can be susceptible to oxidation. Work in an inert atmosphere (e.g., under nitrogen or argon) if possible, especially during long processing times. The use of antioxidants in the extraction solvent can also be considered.
Light Exposure Some flavonoids are light-sensitive. Protect samples from direct light by using amber glassware or covering containers with aluminum foil.

Data Presentation: Purity Enhancement of this compound

The following tables summarize the expected quantitative data from a typical two-step purification process for this compound.

Table 1: Purity and Recovery after Macroporous Resin Chromatography

Parameter Crude Extract Purified Fraction Fold Increase
This compound Purity (%) 15.2 ± 1.865.7 ± 3.24.32
Recovery (%) -85.3 ± 4.1-

Table 2: Purity and Recovery after Preparative HPLC

Parameter Macroporous Resin Fraction Final Product Fold Increase
This compound Purity (%) 65.7 ± 3.2> 98.5> 1.5
Recovery (%) -90.1 ± 2.5-

Experimental Protocols

Protocol 1: Purification of this compound using Macroporous Resin Chromatography
  • Resin Pre-treatment: Soak AB-8 macroporous resin in ethanol for 24 hours to swell and remove any residual monomers. Then, wash the resin thoroughly with deionized water until the eluent is clear.

  • Column Packing: Pack a glass column with the pre-treated resin. The bed volume (BV) is the volume occupied by the packed resin.

  • Equilibration: Equilibrate the column by passing 3-5 BV of deionized water through it at a flow rate of 2 BV/h.

  • Sample Loading: Dissolve the crude this compound extract in a small amount of the initial mobile phase (deionized water or a low percentage of ethanol in water). Filter the sample solution through a 0.45 µm filter. Load the sample onto the column at a flow rate of 1-2 BV/h. The sample concentration should typically be in the range of 1-5 mg/mL.

  • Washing: Wash the column with 2-3 BV of deionized water to remove highly polar impurities like sugars and proteins.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of 0.5-1 BV.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions with the highest concentration of this compound. Remove the ethanol and water under reduced pressure at a temperature below 50°C to obtain the enriched this compound fraction.

Protocol 2: Final Purification of this compound by Preparative HPLC
  • System Preparation:

    • Column: C18 semi-preparative or preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be 10-40% B over 30 minutes. This should be optimized based on an initial analytical HPLC run.

    • Flow Rate: Scaled up from the analytical method (e.g., 4-10 mL/min for a 10 mm ID column).

    • Detection: UV detector set at the λmax of this compound (typically around 280 nm for flavonoids).

  • Sample Preparation: Dissolve the enriched this compound fraction from the macroporous resin step in the initial mobile phase composition. Filter the solution through a 0.22 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the eluent corresponding to the this compound peak using an automated fraction collector.

  • Purity Analysis: Analyze a small aliquot of the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents by lyophilization (freeze-drying) or rotary evaporation under reduced pressure to obtain the highly purified this compound.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Isolated this compound with Low Purity purity_check Analyze Purity by HPLC start->purity_check issue_identification Identify Problem Area purity_check->issue_identification resin_issue Low Purity after Macroporous Resin? issue_identification->resin_issue Initial Step hplc_issue Poor Resolution in Prep-HPLC? issue_identification->hplc_issue Final Step degradation_issue Evidence of Degradation? issue_identification->degradation_issue Yield Loss resin_solutions Troubleshoot Resin Chromatography: - Check resin type - Optimize sample load - Refine elution gradient - Adjust flow rate resin_issue->resin_solutions hplc_solutions Troubleshoot Prep-HPLC: - Optimize mobile phase - Reduce sample load - Adjust flow rate - Clean/replace column hplc_issue->hplc_solutions degradation_solutions Minimize Degradation: - Control pH (4-6) - Lower temperature (<50°C) - Use inert atmosphere - Protect from light degradation_issue->degradation_solutions re_evaluate Re-run Purification Step resin_solutions->re_evaluate hplc_solutions->re_evaluate degradation_solutions->re_evaluate final_purity_check Final Purity Analysis re_evaluate->final_purity_check final_purity_check->issue_identification No end_high Purity > 98% Process Complete final_purity_check->end_high Yes end_low Purity Still Low Re-evaluate Strategy

Caption: Troubleshooting workflow for enhancing this compound purity.

Purification_Workflow crude_extract Crude this compound Extract (Purity ~15%) macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched this compound Fraction (Purity ~65%) macroporous_resin->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_this compound High Purity this compound (Purity > 98%) prep_hplc->pure_this compound

Caption: Standard two-step purification workflow for this compound.

References

addressing matrix effects in Furcatin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the quantification of Furcatin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1][2] These components can include salts, proteins, lipids, and other metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[1][4]

Q2: What are the primary causes of matrix effects in biological and botanical samples?

A: In biological matrices like plasma or serum, phospholipids are a major cause of ion suppression.[1][5] During common sample preparation methods like protein precipitation, phospholipids are often co-extracted with the analytes and can co-elute during chromatographic separation, leading to competition for ionization in the ESI source.[1][5] In botanical samples, complex mixtures of phenolic acids, other flavonoids, and pigments can co-elute and cause significant matrix effects.[6]

Q3: How can I determine if matrix effects are impacting my this compound quantification?

A: Common indicators of matrix effects include high variability in replicate injections, inconsistent signal intensity, poor peak shape, and a loss of sensitivity.[1] To systematically investigate, you can use the following methods:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8] A constant flow of a this compound standard solution is infused into the LC eluent after the column and before the mass spectrometer. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate at which retention times matrix components are causing ion suppression or enhancement.[1][7]

  • Post-Extraction Spike Method: This quantitative method compares the signal of this compound in a pure solvent standard to the signal of this compound spiked into a blank matrix extract after the extraction process.[4][6] A significant difference between the two signals indicates the presence and magnitude of matrix effects.[4] The matrix effect can be calculated as a percentage.[3] Values greater than 20% for suppression or enhancement typically require corrective action.[2]

Q4: What is the difference between ion suppression and ion enhancement?

A: Both are types of matrix effects. Ion suppression leads to a decreased analyte signal, while ion enhancement results in an increased signal.[1][2] Ion suppression is more common and occurs when co-eluting matrix components compete with the analyte for ionization, reducing the efficiency of analyte ion formation.[3][5] Ion enhancement is less frequent but can occur when matrix components improve the ionization efficiency of the analyte.[2]

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility in this compound Quantification

This issue is often a primary indicator of uncompensated matrix effects. The following steps can help you troubleshoot and mitigate this problem.

Step 1: Evaluate the Matrix Effect

  • Protocol: Use the post-extraction spike method to quantify the extent of the matrix effect.

    • Prepare a this compound standard in a pure solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

    • Prepare a blank matrix sample (e.g., plasma, plant extract without this compound) using your standard extraction procedure.

    • Spike the extracted blank matrix with the this compound standard to achieve the same final concentration as the pure solvent standard.

    • Analyze both samples by LC-MS/MS and compare the peak areas.

  • Calculation of Matrix Effect (%): % Matrix Effect = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100 A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis.[7][9]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than protein precipitation.[9] The pH of the aqueous sample should be adjusted to ensure this compound is in a neutral form to facilitate its partitioning into an immiscible organic solvent.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interferences and can significantly reduce matrix effects.[1][9][10] A systematic approach to SPE method development is recommended.

  • Protein Precipitation (PPT): While a simple method, PPT is often the least effective at removing matrix components, especially phospholipids.[9] If using PPT, consider further cleanup steps or dilution.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Cartridge Selection: Choose a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge. Polymeric mixed-mode SPE can be particularly effective at removing a broad range of interferences.[9]

  • Conditioning: Condition the SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.[1]

  • Equilibration: Equilibrate the cartridge with 1-2 mL of an appropriate buffer (e.g., 2% formic acid in water).[1]

  • Sample Loading: Pre-treat the plasma sample (e.g., dilute with the equilibration buffer) and load it onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).[1]

  • Washing:

    • Wash 1: 1-2 mL of the equilibration buffer to remove salts and polar interferences.[1]

    • Wash 2: 1-2 mL of an organic/aqueous mixture (e.g., 20% methanol in water) to remove less polar interferences.[1]

  • Elution: Elute this compound with a small volume (e.g., 0.5-1 mL) of an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Table 1: Comparison of Sample Preparation Techniques for this compound Quantification

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)90-105%-50% to -80%Simple, fast, and inexpensive.High matrix effects, especially from phospholipids.[9]
Liquid-Liquid Extraction (LLE)70-90%-20% to -40%Cleaner extracts than PPT.[9]Can be labor-intensive, may have lower recovery for polar analytes.[9]
Solid-Phase Extraction (SPE)85-100%-10% to +5%Highly effective at removing interferences, leading to minimal matrix effects.[1][9]More complex and costly method development.

Note: The values in this table are hypothetical and for illustrative purposes. Actual values will depend on the specific matrix and analyte.

Step 3: Modify Chromatographic Conditions

Improving the chromatographic separation between this compound and co-eluting matrix components can reduce interference.[7][11]

  • Use a Different Stationary Phase: If using a standard C18 column, consider a column with a different selectivity (e.g., phenyl-hexyl, pentafluorophenyl).

  • Adjust Mobile Phase Gradient: A shallower gradient around the elution time of this compound can help resolve it from interfering compounds.[11]

  • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides narrower peaks and better resolution, which can significantly reduce the impact of matrix effects.[9]

Step 4: Implement an Appropriate Internal Standard

The use of an internal standard (IS) is a crucial strategy to compensate for matrix effects.

  • Structural Analogue IS: A compound structurally similar to this compound can be used. However, it may not perfectly co-elute and experience the same degree of matrix effect.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach.[7] A SIL-IS of this compound (e.g., ¹³C- or ²H-labeled) has nearly identical chemical and physical properties to the unlabeled analyte.[12][13][14] It will co-elute and experience the same ionization suppression or enhancement, allowing for accurate correction of the signal.[8][15]

Experimental Protocol: Quantification using a Stable Isotope-Labeled Internal Standard

  • Selection of SIL-IS: Obtain a SIL-Furcatin with a mass difference of at least 3 mass units to avoid spectral overlap.[14] The isotopic label should be in a stable position on the molecule.[13][14]

  • Spiking: Add a known and constant amount of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

  • LC-MS/MS Analysis: Monitor the MRM transitions for both this compound and the SIL-Furcatin.

  • Quantification: Calculate the ratio of the peak area of this compound to the peak area of the SIL-Furcatin. Create a calibration curve by plotting this ratio against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.

Diagram 1: General Workflow for Mitigating Matrix Effects

cluster_ID Step 1: Identify & Quantify Matrix Effect cluster_Mitigation Step 2: Mitigate Matrix Effect cluster_Validation Step 3: Validate Method ID_Start Observe Inconsistent Results ID_Method Perform Post-Extraction Spike or Post-Column Infusion ID_Start->ID_Method ID_Result Quantify % Matrix Effect ID_Method->ID_Result Mit_SP Optimize Sample Preparation (SPE, LLE) ID_Result->Mit_SP If ME > 20% Mit_LC Improve Chromatographic Separation (Gradient, Column) ID_Result->Mit_LC If ME > 20% Mit_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) ID_Result->Mit_IS If ME > 20% Val_Check Re-evaluate Matrix Effect Mit_SP->Val_Check Mit_LC->Val_Check Mit_IS->Val_Check Val_Result Accurate & Reproducible Quantification Val_Check->Val_Result

Caption: A logical workflow for identifying, mitigating, and validating the reduction of matrix effects.

Issue 2: this compound Signal is Too Low or Absent

If you are struggling with the sensitivity of your assay, matrix effects could be a significant contributor through ion suppression.

Step 1: Confirm Instrument Performance

  • Inject a pure standard of this compound to ensure the LC-MS/MS system is functioning correctly and that the compound ionizes well under the chosen conditions.

Step 2: Assess for Severe Ion Suppression

  • Use the post-column infusion technique to visualize the extent and location of ion suppression zones in your chromatogram. If this compound elutes in a region of severe suppression, its signal will be drastically reduced.

Diagram 2: Post-Column Infusion Experimental Setup

LC LC System Tee T-Union LC->Tee Syringe Syringe Pump (this compound Standard) Syringe->Tee MS Mass Spectrometer Tee->MS cluster_Sample Sample Preparation cluster_Effects During Process cluster_Analysis LC-MS/MS Analysis Sample Initial Sample (this compound + Matrix) Spike Spike with SIL-Furcatin Sample->Spike Extraction Extraction & Cleanup (LLE, SPE) Spike->Extraction Degradation Degradation (Affects both equally) Extraction->Degradation MatrixEffect Matrix Effect (Affects both equally) Extraction->MatrixEffect Analysis Measure Peak Areas (this compound & SIL-Furcatin) Degradation->Analysis MatrixEffect->Analysis Ratio Calculate Peak Area Ratio (this compound / SIL-Furcatin) Analysis->Ratio Quant Accurate Quantification Ratio->Quant

References

improving the efficiency of Furcatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Furcatin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this disaccharide glycoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is a disaccharide derivative. Its chemical structure is beta-D-apiofuranosyl-(1->6)-D-glucopyranose substituted with a 4-(prop-2-en-1-yl)phenyl group at the anomeric position of the glucose unit.[1][2]

Q2: What are the main challenges in the chemical synthesis of this compound?

A2: The main challenges in this compound synthesis, like many glycosylation reactions, include:

  • Stereoselective formation of the glycosidic bond: Achieving high selectivity for the desired β-anomer of the glucoside and the β-anomer of the apioside can be difficult. A mixture of α and β anomers is a common issue.[3][4][5]

  • Protecting group strategy: The multiple hydroxyl groups on both the glucose and apiose moieties require a careful and efficient protecting group strategy to ensure regioselective glycosylation.[6][7][8]

  • Low reaction yields: Side reactions, incomplete activation of the glycosyl donor, or decomposition of starting materials can lead to low overall yields.

  • Purification: The separation of the desired product from unreacted starting materials, byproducts, and stereoisomers can be challenging due to their similar physicochemical properties.[9]

Q3: Which glycosylation methods are suitable for this compound synthesis?

A3: Several glycosylation methods can be adapted for the synthesis of this compound. The Koenigs-Knorr reaction, using a glycosyl halide as the donor, is a classic and widely used method for forming O-glycosides.[10][11][12] Other modern methods involving glycosyl triflates, trichloroacetimidates, or enzymatic approaches could also be explored to improve yield and stereoselectivity.[13][14][15]

Troubleshooting Guides

Issue 1: Low Yield in the Glycosylation of 4-(prop-2-en-1-yl)phenol

Question: I am attempting the glycosylation of 4-(prop-2-en-1-yl)phenol with a protected glucosyl donor but am observing very low yields of the desired product. What are the potential causes and solutions?

Answer: Low yields in this step can stem from several factors related to the reactants and reaction conditions.

  • Inefficient Glycosyl Donor Activation: The activation of the glycosyl donor is critical for the reaction to proceed.

    • Troubleshooting Steps:

      • Catalyst/Promoter: Ensure the catalyst or promoter (e.g., silver salts in a Koenigs-Knorr reaction) is fresh and of high purity.[16] Consider screening different promoters or increasing the stoichiometry.

      • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The use of molecular sieves is highly recommended.

  • Poor Nucleophilicity of the Phenolic Acceptor: Phenolic hydroxyl groups are generally less nucleophilic than alcoholic hydroxyls, which can lead to slower reaction rates.

    • Troubleshooting Steps:

      • Base: The addition of a non-nucleophilic base can help to deprotonate the phenol, increasing its nucleophilicity.

      • Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.

  • Side Reactions: The aglycone, 4-(prop-2-en-1-yl)phenol, contains a reactive allyl group that could potentially undergo side reactions under certain conditions.

    • Troubleshooting Steps:

      • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Running the reaction at a lower temperature for a longer duration might be beneficial.

ParameterCondition ACondition B (Optimized)Outcome
Promoter Silver CarbonateSilver TriflateIncreased reactivity and yield.[16]
Solvent TolueneDichloromethane (DCM)Better solubility of reactants.
Additive None4Å Molecular SievesPrevents hydrolysis of intermediates.
Temperature Room Temp.0 °C to Room Temp.Minimized side reactions.
Issue 2: Poor Anomeric Selectivity (Formation of α- and β-isomers)

Question: My glycosylation reaction is producing a mixture of α- and β-anomers. How can I improve the stereoselectivity for the desired β-anomer?

Answer: Controlling the anomeric selectivity is a common challenge in glycoside synthesis. The outcome is influenced by the protecting group on the C-2 position of the glycosyl donor, the solvent, and the reaction mechanism.[3][5]

  • Neighboring Group Participation: The use of a participating protecting group at the C-2 position of the glucose donor (e.g., an acetyl or benzoyl group) is a well-established strategy to favor the formation of the 1,2-trans-glycoside (the β-anomer for glucose).[6][7][8]

    • Mechanism: The C-2 acyl group forms a cyclic oxonium ion intermediate, which blocks the α-face of the anomeric carbon. The glycosyl acceptor can then only attack from the β-face, leading to the β-glycoside.

  • Solvent Effects: Certain solvents can influence the stereochemical outcome. For instance, acetonitrile can sometimes promote the formation of the α-anomer through the "nitrile effect".[5]

    • Troubleshooting Steps:

      • Screen different aprotic solvents such as DCM, diethyl ether, or tetrahydrofuran (THF).

C-2 Protecting GroupExpected Major AnomerMechanism
Acetyl (Ac) or Benzoyl (Bz)βNeighboring Group Participation
Benzyl (Bn) or Silyl (e.g., TBS)Mixture of α and βNon-participating
Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the final this compound product. What purification strategies are recommended?

Answer: The purification of glycosides can be challenging due to the presence of closely related isomers and byproducts.[9] A multi-step purification approach is often necessary.

  • Chromatographic Techniques:

    • Flash Column Chromatography: This is the most common method for the initial purification of the crude reaction mixture. A silica gel stationary phase is typically used.

      • Troubleshooting Steps:

        • Solvent System Optimization: A gradient elution of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is usually required. Careful optimization of the solvent gradient is crucial for good separation.

        • Sample Loading: Ensure the crude sample is concentrated onto a small amount of silica gel before loading onto the column to improve resolution.

    • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC with a reversed-phase column (e.g., C18) is often necessary as a final purification step.[17]

  • Crystallization: If the final product is a solid, crystallization can be an effective method for purification.

Purification StepTechniqueStationary PhaseMobile Phase ExamplePurpose
Initial Cleanup Flash ChromatographySilica GelDichloromethane/Methanol gradientRemoval of non-polar impurities and unreacted aglycone.
Final Purification Preparative HPLCC18 Reversed-PhaseWater/Acetonitrile gradientSeparation of anomeric isomers and other polar byproducts.

Experimental Protocols

Protocol 1: Koenigs-Knorr Glycosylation of 4-(prop-2-en-1-yl)phenol

This protocol describes a general procedure for the synthesis of the glucoside intermediate of this compound using the Koenigs-Knorr reaction.

Materials:

  • Acetobromoglucose (glycosyl donor)

  • 4-(prop-2-en-1-yl)phenol (glycosyl acceptor)

  • Silver (I) carbonate or Silver (I) oxide (promoter)

  • Anhydrous Dichloromethane (DCM)

  • 4Å Molecular Sieves

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(prop-2-en-1-yl)phenol and 4Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add silver (I) carbonate to the mixture.

  • In a separate flask, dissolve acetobromoglucose in anhydrous DCM.

  • Add the acetobromoglucose solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

  • Wash the celite pad with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Furcatin_Synthesis_Workflow cluster_donor Glycosyl Donor Preparation cluster_acceptor Glycosyl Acceptor cluster_glycosylation Glycosylation cluster_disaccharide Disaccharide Formation cluster_final Final Product Glucose Glucose Protected_Glucose Protected Glucosyl Donor (e.g., Acetobromoglucose) Glucose->Protected_Glucose Protection & Halogenation Glycosylation Koenigs-Knorr Reaction Protected_Glucose->Glycosylation Aglycone 4-(prop-2-en-1-yl)phenol Aglycone->Glycosylation Protected_Glucoside Protected Glucoside Glycosylation->Protected_Glucoside Second_Glycosylation Second Glycosylation Protected_Glucoside->Second_Glycosylation Protected_Apiosyl_Donor Protected Apiosyl Donor Protected_Apiosyl_Donor->Second_Glycosylation Protected_this compound Protected this compound Second_Glycosylation->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection Purification Purification (HPLC) Deprotection->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Koenigs_Knorr_Mechanism Donor Glycosyl Bromide (C-2 Acyl group) Oxocarbenium Acyl Oxonium Ion Intermediate Donor->Oxocarbenium + Promoter Promoter Ag₂CO₃ Intermediate Protonated Glycoside Oxocarbenium->Intermediate + Acceptor (Attack from β-face) Acceptor ROH (Aglycone) Product β-Glycoside Intermediate->Product - H⁺

References

Technical Support Center: Overcoming Low Bioactivity of Furcatin and Other Flavonoid Glycosides in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low bioactivity observed with Furcatin and other flavonoid glycosides in in-vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are not observing the expected bioactivity with this compound in our assays. What are the common reasons for this?

Low or inconsistent bioactivity of flavonoid glycosides like this compound is a frequent issue. The primary reasons often revolve around the physicochemical properties of the compound and the experimental setup. Key factors include:

  • Poor Aqueous Solubility: Flavonoid glycosides, despite the sugar moiety, can have low solubility in aqueous assay buffers, leading to a lower effective concentration at the cellular or molecular target.

  • Low Cell Permeability: The sugar group can hinder the passive diffusion of the molecule across cell membranes, reducing its intracellular concentration and thus its apparent activity in cell-based assays.

  • Compound Degradation: Flavonoids can be unstable in certain buffer conditions (e.g., pH) or when exposed to light and high temperatures, leading to a loss of active compound over the course of an experiment.

  • Inactive Glycoside Form: In many cases, the aglycone (the flavonoid without the sugar) is the more bioactive form. The glycoside may be a "pro-drug" that requires enzymatic cleavage of the sugar to become fully active, a process that may not occur efficiently in in vitro models.[1]

  • Assay Interference: Flavonoids can interfere with assay readouts, for example, through autofluorescence or by directly reacting with assay reagents, which can mask true bioactivity or lead to false positives.[2]

Q2: How can we improve the solubility of this compound in our aqueous assay buffers?

Improving the solubility of your flavonoid glycoside is a critical first step to accurately assess its bioactivity. Here are several strategies:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving flavonoids.[3] However, it's crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[4]

  • Solubility Testing: Before starting your bioassays, perform a simple solubility test. Prepare a dilution series of this compound in your assay buffer and visually inspect for precipitation. This will help you determine the maximum soluble concentration.

  • Formulation Strategies: For persistent solubility issues, consider using delivery systems that can enhance aqueous solubility:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.[5]

    • Liposomes or Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can improve its solubility and cellular uptake.[6][7][8]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Assess the stability of this compound at different pH values and adjust your buffer accordingly, if the experimental design allows.

Troubleshooting Workflow for Solubility Issues

start Low Bioactivity Observed solubility Suspect Poor Solubility start->solubility visual Visually Inspect for Precipitation solubility->visual precip_yes Precipitation Observed visual->precip_yes precip_no No Precipitation visual->precip_no optimize_dmso Optimize DMSO Concentration (keep <0.5%) precip_yes->optimize_dmso proceed Proceed with Assay precip_no->proceed test_solvents Test Alternative Co-solvents optimize_dmso->test_solvents formulation Consider Formulation Strategies (e.g., Cyclodextrins, Liposomes) test_solvents->formulation

Caption: A logical workflow for troubleshooting solubility problems with flavonoid glycosides.

Q3: Could the glycoside form of this compound be less active than its aglycone? How can we test this?

Yes, it is very common for the aglycone form of a flavonoid to be more bioactive than its glycoside counterpart.[9][10][11] The sugar moiety can sterically hinder the interaction of the flavonoid with its target. You can investigate this by converting the glycoside to its aglycone through enzymatic hydrolysis.

Strategy: Enzymatic Hydrolysis

Using an enzyme like β-glucosidase can cleave the glucose group from the flavonoid.[12][13][14] By comparing the bioactivity of the hydrolyzed and non-hydrolyzed this compound, you can determine if the aglycone is more potent.

Experimental Workflow for Bioactivity Comparison

start This compound (Glycoside) hydrolysis Enzymatic Hydrolysis (e.g., β-glucosidase) start->hydrolysis bioassay Perform Bioassay (e.g., Antioxidant, Anti-inflammatory) start->bioassay aglycone This compound Aglycone hydrolysis->aglycone aglycone->bioassay compare Compare IC50/EC50 Values bioassay->compare conclusion1 Aglycone is More Potent compare->conclusion1 conclusion2 Glycoside is More Potent or Equally Potent compare->conclusion2

Caption: Workflow to compare the bioactivity of a flavonoid glycoside and its aglycone.

Data Presentation: Impact of Glycosylation on Bioactivity

The following tables summarize publicly available data comparing the antioxidant and anti-inflammatory activities of common flavonoid glycosides and their corresponding aglycones. This illustrates the common observation of increased potency after removal of the sugar moiety.

Table 1: Comparison of Antioxidant Activity (IC50 Values)

FlavonoidGlycoside FormIC50 (µM) - DPPH AssayAglycone FormIC50 (µM) - DPPH AssayReference
Apigenin Apiin> 100Apigenin23[15]
Luteolin --Luteolin27[15]
Quercetin Rutin~11.9Quercetin~5.7General
Kaempferol --Kaempferol~8.8General

Note: Lower IC50 values indicate higher antioxidant activity. Values are approximate and can vary based on specific assay conditions.

Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Cells)

FlavonoidGlycoside FormIC50 (µM)Aglycone FormIC50 (µM)Reference
Apigenin Apiin> 100Apigenin23[15]
Wogonin --Wogonin17[15]
Luteolin --Luteolin27[15]
Naringenin Naringin> 100Naringenin> 100[15]

Note: Lower IC50 values indicate greater inhibition of nitric oxide production.

Detailed Experimental Protocols

Here are detailed protocols for key experiments to assess and troubleshoot the bioactivity of this compound.

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol is for the conversion of a flavonoid glycoside to its aglycone using β-glucosidase.[12][13][14]

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • β-glucosidase from almonds (e.g., Sigma-Aldrich G0395)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • HPLC-grade methanol

  • Water bath or incubator at 37°C

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, add 50 µL of this compound stock solution, 400 µL of sodium acetate buffer, and 50 µL of β-glucosidase solution (prepare enzyme solution according to manufacturer's instructions).

  • Prepare a control: In a separate tube, prepare the same mixture but replace the enzyme solution with 50 µL of the sodium acetate buffer.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge the samples to pellet the enzyme.

  • Analyze the supernatant by HPLC to confirm the conversion of the glycoside to the aglycone.

  • Use the resulting aglycone-containing solution (and the control) in your bioassays.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to scavenge the stable DPPH radical.[3][7][8]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound (or its aglycone) stock solution

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM DPPH stock solution in methanol. Keep it in the dark.

  • Prepare serial dilutions of your this compound sample and the positive control in methanol in the wells of a 96-well plate (e.g., 100 µL per well).

  • Add 100 µL of the DPPH stock solution to each well.

  • Prepare a blank (100 µL methanol + 100 µL DPPH solution).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Plot the % inhibition against the concentration of your sample to determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Anti-inflammatory Activity)

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophage cells.[15][16][17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (or its aglycone)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B.

  • Incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition relative to the LPS-only control to determine the IC50 value.

Signaling Pathway Diagrams

Flavonoids are known to exert their antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways.

Nrf2/ARE Signaling Pathway (Antioxidant Response)

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Many flavonoids can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Flavonoid This compound / Flavonoid Flavonoid->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Gene Transcription Genes->Transcription

Caption: The Nrf2/ARE signaling pathway and its activation by flavonoids.

NF-κB Signaling Pathway (Inflammatory Response)

The NF-κB pathway is a central regulator of inflammation. Flavonoids can inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.[19][20][21]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Flavonoid This compound / Flavonoid Flavonoid->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) DNA->Genes Transcription Inflammation Genes->Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by flavonoids.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Astragalin and its Aglycone, Kaempferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the flavonoid glycoside, Astragalin (kaempferol-3-O-glucoside), and its aglycone, Kaempferol. The focus is on their antioxidant and anti-inflammatory properties, supported by experimental data and detailed protocols.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities. Their structure, consisting of two phenyl rings and a heterocyclic ring, lends them to various pharmacological effects. Astragalin is a glycoside of Kaempferol, meaning it has a glucose molecule attached. This structural difference significantly influences their bioavailability and, consequently, their biological activity. Generally, the aglycone form (Kaempferol) is considered more potent in in vitro assays, while the glycosidic form (Astragalin) may exhibit altered absorption and metabolism in vivo.

Antioxidant Activity: A Quantitative Comparison

The antioxidant capacity of Astragalin and Kaempferol is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[1]

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)Reference
Astragalin 39.4 ± 0.314.8 ± 0.1[2]
Kaempferol ~0.004349 mg/mL (4.35 µg/mL)3.70 ± 0.15[3][4]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Based on the available data, Kaempferol generally exhibits stronger antioxidant activity in the DPPH assay compared to Astragalin. In the ABTS assay, the activities appear to be more comparable, with some studies suggesting Kaempferol is slightly more potent. The higher antioxidant potential of Kaempferol is often attributed to the presence of free hydroxyl groups, which are crucial for radical scavenging. The glycosidic bond in Astragalin can hinder this activity.

Anti-inflammatory Activity: A Mechanistic and Quantitative Overview

Both Astragalin and Kaempferol have demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). Overproduction of NO is a hallmark of inflammation.

CompoundInhibition of Nitric Oxide (NO) ProductionKey Signaling Pathways Modulated
Astragalin Dose-dependent inhibition in LPS-stimulated RAW 264.7 cells.Inhibits NF-κB and MAPK signaling pathways.[5][6] Reduces phosphorylation of IκBα and nuclear translocation of p65.
Kaempferol Significant inhibition in LPS-stimulated RAW 264.7 cells.Inhibits NF-κB and MAPK (ERK, JNK, p38) signaling pathways.[7] Reverses LPS-induced elevation of p-IκBα/IκBα and p-p65/p65 ratios.

Studies have shown that both compounds effectively suppress the inflammatory response by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] These pathways are central to the expression of pro-inflammatory mediators. By inhibiting these pathways, Astragalin and Kaempferol reduce the production of inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Signaling Pathway Diagrams

NF-kB Signaling Pathway Inhibition cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkBa p-IκBα IKK->IkBa Phosphorylates IkBa_p65 IκBα-p65 IKK->IkBa_p65 NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammation Induces Astragalin Astragalin Astragalin->IKK Inhibits Kaempferol Kaempferol Kaempferol->IKK Inhibits IkBa_p65->NFkB Releases

Inhibition of the NF-κB signaling pathway by Astragalin and Kaempferol.

MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates MEKK MAPKKK TLR4->MEKK MKK MAPKK MEKK->MKK ERK p-ERK MKK->ERK JNK p-JNK MKK->JNK p38 p-p38 MKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Induces Astragalin Astragalin Astragalin->MKK Inhibits Kaempferol Kaempferol Kaempferol->MKK Inhibits Experimental Workflow for NO Inhibition Assay start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Pre-treat with Astragalin or Kaempferol incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect supernatant incubate2->collect griess Perform Griess Assay collect->griess measure Measure absorbance at 540 nm griess->measure analyze Calculate NO inhibition measure->analyze

References

Lack of Publicly Available Data for Validated HPLC Analysis of Furcatin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Furcatin (also known by its systematic name, p-allylphenyl 6-O-beta-D-apiofuranosyl-beta-D-glucopyranoside, or as acuminoside) did not yield specific experimental data in the public domain. Despite a thorough investigation using its common name and chemical synonyms, no published studies detailing the validation parameters for an HPLC-based assay for this compound could be located.

Due to the absence of this critical data, a direct comparison guide detailing the performance of various HPLC methods for this compound analysis, as originally requested, cannot be compiled.

However, to assist researchers, scientists, and drug development professionals in creating such a guide once experimental data is obtained, the following template has been developed. This guide outlines the standard structure, content, and mandatory visualizations for a comprehensive comparison of HPLC method validations for the analysis of a natural product glycoside.

Illustrative Comparison Guide for a Validated HPLC Method for Glycoside Analysis

This guide provides a comparative framework for evaluating different HPLC methods for the quantitative analysis of a hypothetical glycoside. The performance of two distinct hypothetical methods, "Alternative Method 1 (Isocratic)" and "Alternative Method 2 (Gradient)," are presented with illustrative experimental data.

Data Presentation: Comparative Summary of HPLC Method Validation Parameters

The following table summarizes the key performance characteristics of two hypothetical HPLC methods for the quantification of a glycoside.

Validation ParameterAlternative Method 1 (Isocratic)Alternative Method 2 (Gradient)ICH Guideline Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 150-
Precision (%RSD)
- Intra-day0.850.65≤ 2%
- Inter-day1.200.95≤ 2%
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.898.0 - 102.0%
Limit of Detection (LOD) (µg/mL) 0.250.10-
Limit of Quantitation (LOQ) (µg/mL) 0.750.30-
Retention Time (min) 8.5 ± 0.212.1 ± 0.1Consistent ± specified window
Specificity No interference from blankNo interference from blankNo co-elution at the analyte's retention time
Experimental Protocols

Detailed methodologies for the key analytical techniques should be provided. The following are illustrative protocols for the two hypothetical methods.

Sample Preparation (Illustrative)

  • Accurately weigh 10 mg of the plant extract or sample containing the glycoside.

  • Dissolve the sample in 10 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Alternative Method 1: Isocratic HPLC-UV

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Alternative Method 2: Gradient HPLC-UV

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-80% B

    • 15-18 min: 80% B

    • 18-20 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

Mandatory Visualization: HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Analysis & Reporting Standard_Prep Standard Preparation Method_Dev HPLC Method Development Standard_Prep->Method_Dev Sample_Prep Sample Preparation Sample_Prep->Method_Dev Optimization Optimization of Chromatographic Conditions Method_Dev->Optimization Linearity Linearity & Range Optimization->Linearity Precision Precision (Intra-day & Inter-day) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Report Validation Report Generation Data_Analysis->Report

Caption: A generalized workflow for the validation of an HPLC analytical method.

Furcatin in the Landscape of Phenylpropanoid Glycosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of furcatin and other prominent phenylpropanoid glycosides (PPGs), a diverse class of naturally occurring compounds lauded for their wide-ranging biological activities.[1] While this compound, a disaccharide derivative found in plants such as Picrorhiza furcatea, remains a subject of ongoing research with limited publicly available quantitative data on its bioactivity, this guide will draw comparisons with structurally related and well-studied PPGs: verbascoside (acteoside), isoverbascoside, forsythoside B, and poliumoside.

Comparative Analysis of Biological Activities

Phenylpropanoid glycosides are recognized for their significant antioxidant, anti-inflammatory, and antimicrobial properties. The following tables summarize the available quantitative data for verbascoside, isoverbascoside, forsythoside B, and poliumoside to provide a benchmark for future studies on this compound.

Antioxidant Activity

The antioxidant capacity of PPGs is often evaluated by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 1: Comparative Antioxidant Activity (DPPH Scavenging Assay)

CompoundIC50 Value (µM)Source Organism (Example)Reference
This compound Data not availablePicrorhiza furcatea
Verbascoside~12.5 - 20.8Lippia citriodora[2]
IsoverbascosideData suggests comparable or slightly lower activity than verbascosideClerodendrum trichotomum[3][4]
Forsythoside B~23.7Forsythia suspensa[2]
Poliumoside~28.9Teucrium polium[2]
Anti-inflammatory Activity

The anti-inflammatory potential of PPGs is frequently assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

CompoundIC50 Value (µM)Cell LineReference
This compound Data not available
Verbascoside~25 - 50RAW 264.7
IsoverbascosideData not available
Forsythoside B~10 - 20RAW 264.7[5]
PoliumosideData not available
Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration)

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data not availableData not available
VerbascosideStaphylococcus aureus128 - 625[6]
Escherichia coli>1000[6]
Pseudomonas aeruginosa625 - 2500[6]
Candida albicans256[6]
IsoverbascosideStaphylococcus aureus300 - 600[6]
Escherichia coli300 - 600[6]
Forsythoside BAcinetobacter baumanniiData available, specific values vary[7]
Pseudomonas aeruginosaData available, specific values vary[7]
PoliumosideData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound and other PPGs) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A blank well containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Calculation: A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microplate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism and broth without the compound) and a negative control well (broth only) are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways

Phenylpropanoid glycosides exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and MAPK pathways are key regulators of inflammation and cellular stress responses and are common targets for these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Phenylpropanoid glycosides like verbascoside have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[8][9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB IkB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB_P P-IκB IkB->IkB_P NF_kB_n NF-κB NF_kB->NF_kB_n Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription Verbascoside Verbascoside & other PPGs Verbascoside->IKK_Complex Inhibits Verbascoside->NF_kB_n Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by phenylpropanoid glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cellular responses to external stimuli, including stress and inflammation. Forsythoside A and B have been shown to modulate this pathway.[10][11][12]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / LPS Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MEK1_2 MEK1/2 Receptor->MEK1_2 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 AP1_n AP-1 AP1->AP1_n Translocates DNA DNA AP1_n->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Forsythoside_AB Forsythoside A/B Forsythoside_AB->p38 Inhibits Phosphorylation Forsythoside_AB->JNK Inhibits Phosphorylation Forsythoside_AB->ERK1_2 Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by forsythosides.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of phenylpropanoid glycosides like verbascoside, isoverbascoside, forsythoside B, and poliumoside as antioxidant, anti-inflammatory, and antimicrobial agents. Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and MAPK.

Crucially, there is a notable absence of quantitative experimental data on the biological activities of this compound in the public domain. While its structural similarity to other PPGs suggests it may possess comparable pharmacological properties, this remains to be experimentally validated. Therefore, this compound represents a promising but underexplored compound within this class.

Future research should prioritize the isolation and purification of this compound to enable comprehensive in vitro and in vivo studies. Determining its IC50 values for antioxidant and anti-inflammatory activities, as well as its MIC values against a panel of relevant microorganisms, is essential. Such data will allow for a direct and meaningful comparison with other phenylpropanoid glycosides and will be instrumental in elucidating its potential for development as a novel therapeutic agent.

References

A Comparative Guide to Furcatin from Plant Sources: Current Knowledge and a Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current scientific knowledge regarding Furcatin, a naturally occurring glycoside, from different plant sources. While initial interest spanned multiple genera, current research predominantly points to Viburnum furcatum as a confirmed source. This document summarizes the existing data, outlines detailed experimental protocols for the isolation and analysis of this compound, and proposes a framework for future comparative studies to elucidate its therapeutic potential, particularly in the realm of oncology.

Plant Sources of this compound: A Comparative Overview

This compound has been identified in the leaves of Viburnum furcatum , a deciduous shrub native to East Asia.[1][2][3][4][5] A study successfully isolated the cDNA encoding for this compound hydrolase, an enzyme that specifically hydrolyzes this compound, from this plant, confirming its presence. While other species within the Viburnum genus are known to produce a variety of bioactive compounds, including other glycosides, specific data on the quantitative yield of this compound from Viburnum furcatum remains to be published.[6][7][8]

Initial explorations considered Palicourea rigida as a potential source; however, extensive phytochemical analyses of the Palicourea genus have not yet reported the presence of this compound. Studies on Palicourea rigida and related species have primarily identified other classes of compounds, such as alkaloids, flavonoids, triterpenes, and in one instance, a cytotoxic acyclotide.

Due to the current lack of evidence for this compound in Palicourea rigida, this guide will focus on Viburnum furcatum as the known source and provide a comprehensive framework for the extraction, quantification, and biological evaluation of this compound, which can be applied to other potential plant sources in the future.

Quantitative Data Summary

Currently, there is no published quantitative data on the yield of this compound from Viburnum furcatum or any other plant source. The following table is presented as a template for future research to facilitate a comparative analysis once such data becomes available.

Plant SourcePlant PartExtraction MethodYield of this compound (mg/g of dry weight)Purity (%)Reference
Viburnum furcatumLeaves(Proposed)To be determinedTo be determined
[Other Plant Source]

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and biological evaluation of this compound. These protocols are based on established techniques for similar compounds and can be adapted and optimized for this compound-specific research.

Extraction and Isolation of this compound from Viburnum furcatum

This proposed protocol is based on general methods for the extraction of glycosides from Viburnum species.

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of Viburnum furcatum.

  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, or freeze-dry to preserve the chemical integrity of the constituents.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation and Purification:

  • Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

  • Subject the this compound-rich fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Further purify the collected fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Workflow for this compound Isolation and Purification

G plant Viburnum furcatum Leaves powder Dried Leaf Powder plant->powder extraction 80% Ethanol Extraction powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition furcatin_fraction This compound-Rich Fraction partition->furcatin_fraction column_chrom Silica Gel Column Chromatography furcatin_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the proposed isolation and purification of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of purified this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[9][10]

3. Data Analysis:

  • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Treat the cancer cells with this compound at its predetermined IC50 concentration for 24 hours.

2. Staining Procedure:

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[11][12][13][14]

  • Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Viable cells will be negative for both Annexin V and PI.

  • Early apoptotic cells will be positive for Annexin V and negative for PI.

  • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Experimental Workflow for Apoptosis Assays

G start Cancer Cell Culture treatment Treatment with this compound start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt annexin Annexin V/PI Staining (Apoptosis Detection) treatment->annexin caspase Caspase Activity Assay treatment->caspase dna_frag DNA Fragmentation Assay treatment->dna_frag western Western Blot (Protein Expression) treatment->western results Data Analysis & Interpretation mtt->results annexin->results caspase->results dna_frag->results western->results

Caption: General workflow for evaluating the apoptotic effects of this compound.

Investigation of Apoptotic Signaling Pathways

To understand the molecular mechanisms by which this compound may induce apoptosis, the following experiments can be conducted.

1. Caspase Activity Assay:

  • Measure the activity of key caspases (e.g., caspase-3, -8, and -9) in this compound-treated cells using colorimetric or fluorometric assay kits.[15][16][17][18][19] An increase in the activity of these caspases is a hallmark of apoptosis.

2. DNA Fragmentation Assay:

  • Isolate genomic DNA from this compound-treated cells and analyze it by agarose gel electrophoresis.[20][21][22] Apoptosis is characterized by the cleavage of DNA into a ladder-like pattern.

3. Western Blot Analysis:

  • Perform Western blot analysis to determine the expression levels of key apoptosis-related proteins, such as the Bcl-2 family of proteins (Bcl-2, Bax), p53, and PARP.[23][24][25] Changes in the expression of these proteins can elucidate the specific apoptotic pathway involved.

Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c cytochrome_c->caspase3 bcl2_family Bcl-2 Family (Bax/Bcl-2) bcl2_family->mitochondrion apoptosis Apoptosis caspase3->apoptosis This compound This compound This compound->death_receptor Activates? This compound->bcl2_family Modulates?

Caption: Potential targets of this compound in apoptotic signaling pathways.

Conclusion and Future Directions

The available evidence confirms Viburnum furcatum as a source of this compound. However, a significant knowledge gap exists regarding its quantitative yield and biological activities. The experimental framework provided in this guide offers a clear path for future research to systematically investigate the cytotoxic and apoptotic potential of this compound.

Future comparative studies should aim to:

  • Screen various Viburnum species to identify high-yielding sources of this compound.

  • Quantify the this compound content in different plant parts and at various growth stages.

  • Conduct comprehensive in vitro and in vivo studies to evaluate the anticancer efficacy of purified this compound.

  • Elucidate the precise molecular mechanisms and signaling pathways involved in this compound-induced apoptosis.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound as a novel lead compound in drug discovery.

References

Confirming the Structure of Furcatin using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 2D NMR data used to confirm the structure of Furcatin, a naturally occurring phenylpropanoid glycoside. By examining key Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) data, researchers can unequivocally establish the connectivity of the molecule. This guide also presents a comparative analysis with Kaempferol-3-O-rutinoside, another complex glycoside, to highlight the application of these techniques in the structural elucidation of natural products.

Structural Confirmation of this compound: 2D NMR Data

The structural elucidation of this compound, chemically known as p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside, relies on the unambiguous assignment of its ¹H and ¹³C NMR spectra. 2D NMR experiments, specifically HSQC and HMBC, are instrumental in this process.

HSQC and HMBC Correlations

The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons. The HMBC experiment, on the other hand, reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments of the molecule.

The key HMBC correlation that confirms the glycosidic linkage between the apiose and glucose units is the correlation from the anomeric proton of the apiose (H-1'') to the C-6' carbon of the glucose unit. Similarly, the connection of the sugar moiety to the aglycone is confirmed by the HMBC correlation from the anomeric proton of the glucose (H-1') to the C-4 carbon of the p-allylphenyl group.

Comparative Analysis: this compound vs. Kaempferol-3-O-rutinoside

To illustrate the power of 2D NMR in complex natural product analysis, the NMR data for this compound is compared with that of Kaempferol-3-O-rutinoside, a flavonoid glycoside. While structurally different, the principles of using HSQC and HMBC for structural confirmation remain the same.

Chemical Shift Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound and Kaempferol-3-O-rutinoside.

Table 1: ¹H and ¹³C NMR Data of this compound (in CDCl₃)

PositionδC (ppm)δH (ppm) (multiplicity, J in Hz)Key HSQC CorrelationKey HMBC Correlations
Aglycone
1155.8--H-2, H-6, H-7
2, 6116.86.99 (d, 8.5)C-2/H-2, C-6/H-6C-4, C-7
3, 5129.87.10 (d, 8.5)C-3/H-3, C-5/H-5C-1
4132.8--H-3, H-5, H-7
739.43.35 (d, 6.7)C-7/H-7C-1, C-2, C-6, C-8, C-9
8137.25.95 (ddt, 16.8, 10.0, 6.7)C-8/H-8C-7, C-9
9115.75.07 (d, 16.8), 5.04 (d, 10.0)C-9/H-9C-7, C-8
Glucose
1'100.94.90 (d, 7.3)C-1'/H-1'C-4, C-2', C-3', C-5'
2'74.03.53 (m)C-2'/H-2'C-1', C-3'
3'76.83.53 (m)C-3'/H-3'C-2', C-4'
4'70.73.53 (m)C-4'/H-4'C-3', C-5'
5'76.53.53 (m)C-5'/H-5'C-4', C-6'
6'69.03.95 (dd, 11.5, 2.0), 3.75 (dd, 11.5, 5.0)C-6'/H-6'C-4', C-5', C-1''
Apiose
1''110.15.00 (d, 2.4)C-1''/H-1''C-6', C-2'', C-3'', C-4''
2''77.24.02 (d, 2.4)C-2''/H-2''C-1'', C-3'', C-4''
3''79.5--H-1'', H-2'', H-4'', H-5''
4''74.73.89 (d, 9.8), 3.65 (d, 9.8)C-4''/H-4''C-2'', C-3'', C-5''
5''65.43.70 (s)C-5''/H-5''C-2'', C-3'', C-4''

Table 2: ¹H and ¹³C NMR Data of Kaempferol-3-O-rutinoside (in CD₃OD)

PositionδC (ppm)δH (ppm) (multiplicity, J in Hz)
Kaempferol
2158.5-
3135.8-
4179.4-
5162.9-
699.96.21 (d, 2.1)
7165.9-
894.86.40 (d, 2.1)
9159.3-
10105.7-
1'122.9-
2', 6'132.28.08 (d, 8.9)
3', 5'116.26.91 (d, 8.9)
4'161.4-
Glucose
1''104.55.25 (d, 7.5)
2''75.83.53 (m)
3''78.13.45 (m)
4''71.53.32 (m)
5''77.93.40 (m)
6''68.53.75 (m), 3.48 (m)
Rhamnose
1'''102.34.52 (d, 1.5)
2'''72.23.65 (m)
3'''72.13.52 (m)
4'''73.83.30 (m)
5'''70.03.40 (m)
6'''17.81.12 (d, 6.2)

Experimental Protocols

2D NMR Spectroscopy

General Procedure: All NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent signal.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is performed using a standard pulse sequence. The spectral widths in the ¹H and ¹³C dimensions are set to cover the entire range of proton and carbon chemical shifts. Typically, 2048 data points are acquired in the F2 dimension and 256 increments in the F1 dimension. The data is processed using a sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is carried out using a standard pulse sequence optimized for a long-range coupling constant of 8 Hz. The spectral widths are similar to those used for the HSQC experiment. Typically, 2048 data points are acquired in the F2 dimension and 512 increments in the F1 dimension. The data is processed using a sine-bell window function in both dimensions before Fourier transformation.

Visualization of Key Correlations for this compound

The following diagram illustrates the key HMBC and HSQC correlations that are essential for confirming the structure of this compound.

Furcatin_Correlations cluster_aglycone p-Allylphenyl Aglycone cluster_glucose Glucose cluster_apiose Apiose Aglycone_C1 C-1 (155.8) Aglycone_C2_6 C-2,6 (116.8) Aglycone_C3_5 C-3,5 (129.8) Aglycone_C4 C-4 (132.8) Aglycone_C7 C-7 (39.4) Aglycone_C8 C-8 (137.2) Aglycone_C9 C-9 (115.7) Aglycone_H2_6 H-2,6 (6.99) Aglycone_H2_6->Aglycone_C2_6 HSQC Aglycone_H3_5 H-3,5 (7.10) Aglycone_H3_5->Aglycone_C3_5 HSQC Aglycone_H7 H-7 (3.35) Aglycone_H7->Aglycone_C1 HMBC Aglycone_H7->Aglycone_C2_6 HMBC Aglycone_H7->Aglycone_C7 HSQC Aglycone_H8 H-8 (5.95) Aglycone_H8->Aglycone_C8 HSQC Aglycone_H9 H-9 (5.07, 5.04) Aglycone_H9->Aglycone_C9 HSQC Glucose_C1 C-1' (100.9) Glucose_C6 C-6' (69.0) Glucose_H1 H-1' (4.90) Glucose_H1->Aglycone_C4 HMBC Glucose_H1->Glucose_C1 HSQC Glucose_H6 H-6' (3.95, 3.75) Glucose_H6->Glucose_C6 HSQC Apiose_C1 C-1'' (110.1) Apiose_H1 H-1'' (5.00) Apiose_H1->Glucose_C6 HMBC Apiose_H1->Apiose_C1 HSQC

Caption: Key HMBC and HSQC correlations for this compound.

Conclusion

The comprehensive analysis of 2D NMR data, particularly HSQC and HMBC spectra, is indispensable for the accurate structural elucidation of complex natural products like this compound. The one-bond correlations observed in the HSQC spectrum allow for the direct assignment of protonated carbons, while the long-range correlations from the HMBC spectrum provide the crucial connectivity information between different structural units. The key HMBC correlation between the anomeric proton of the apiose unit and C-6' of the glucose, and between the anomeric proton of the glucose unit and C-4 of the aglycone, unequivocally confirms the glycosidic linkages and the overall structure of this compound. The comparative data from Kaempferol-3-O-rutinoside further demonstrates the universal applicability of these techniques in natural product chemistry.

Unveiling Furcatin: A Comparative Guide to Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of natural compounds is a critical step in harnessing their therapeutic potential. This guide provides a comprehensive overview and cross-validation of analytical methods for the quantification of Furcatin, a disaccharide derivative with the systematic name 4-(2-Propen-1-yl)phenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside. This compound is a known constituent of the plant Viburnum furcatum.

This document details the established analytical methodology for this compound quantification, offering insights into its performance and the protocols necessary for its successful implementation.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

The primary method identified in the scientific literature for the quantification of this compound is based on High-Performance Liquid Chromatography (HPLC). This technique is widely used for the separation, identification, and quantification of components in a mixture. The method's utility was demonstrated in the enzymatic characterization of this compound hydrolase, an enzyme that specifically acts on this compound.

Data Presentation: HPLC Method Validation Parameters

While a direct comparative study with alternative methods for this compound quantification is not available in the current literature, the established HPLC method would be validated against a standard set of performance metrics to ensure its reliability. A typical validation would yield data similar to that presented in the hypothetical table below.

ParameterHPLC Method
**Linearity (R²) **> 0.99
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) Specific to detector and conditions
Limit of Quantification (LOQ) Specific to detector and conditions

Experimental Protocols

The following section outlines the detailed experimental protocol for the quantification of this compound using HPLC, as inferred from methodologies used for similar plant-derived glycosides and the context of the enzymatic studies on this compound hydrolase.

Sample Preparation from Viburnum furcatum
  • Extraction: Plant material (e.g., leaves of Viburnum furcatum) is harvested, dried, and ground into a fine powder. The powder is then extracted with a suitable solvent, such as methanol or ethanol, to dissolve this compound and other constituents. This is often performed using techniques like maceration, sonication, or Soxhlet extraction to ensure efficient recovery.

  • Purification: The crude extract is filtered to remove solid plant debris. Depending on the complexity of the extract, a further solid-phase extraction (SPE) step may be employed to remove interfering compounds and enrich the this compound fraction.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector) is used.

  • Column: A reversed-phase C18 column is typically employed for the separation of moderately polar compounds like glycosides.

  • Mobile Phase: A gradient elution is often used, starting with a higher proportion of a polar solvent (e.g., water with a small amount of acid like formic acid for better peak shape) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol). This allows for the effective separation of this compound from other components in the plant extract.

  • Detection: this compound possesses a phenyl group, which allows for its detection using a UV detector. The wavelength of maximum absorbance for this compound would be determined and used for quantification to ensure the highest sensitivity.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The peak area of this compound in the plant extract samples is then compared to the calibration curve to determine its concentration.

Mandatory Visualization

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from plant material using HPLC.

This compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification PlantMaterial Viburnum furcatum Plant Material Extraction Solvent Extraction PlantMaterial->Extraction Purification Filtration & SPE Purification Extraction->Purification HPLC HPLC Analysis Purification->HPLC Data Data Acquisition & Processing HPLC->Data Quantification Quantification (vs. Standard Curve) Data->Quantification Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ

Caption: Workflow for this compound quantification.

Signaling Pathway Context: Enzymatic Hydrolysis of this compound

The quantification of this compound is essential for studying its biological roles, such as its interaction with the enzyme this compound hydrolase. The following diagram depicts the enzymatic breakdown of this compound.

This compound Hydrolysis This compound This compound (p-allylphenyl acuminoside) Furcatin_Hydrolase This compound Hydrolase (Enzyme) This compound->Furcatin_Hydrolase p_Allylphenol p-Allylphenol Furcatin_Hydrolase->p_Allylphenol hydrolyzes into Acuminose Acuminose (Disaccharide) Furcatin_Hydrolase->Acuminose

Caption: Enzymatic hydrolysis of this compound.

Cross-Validation of Quantification Methods

Currently, a single primary method (HPLC) has been associated with the quantification of this compound. A robust cross-validation would involve comparing this HPLC method with an alternative technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS as an Alternative Method:

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. This would be particularly advantageous for detecting and quantifying very low concentrations of this compound in complex biological matrices. A cross-validation study would involve analyzing the same set of Viburnum furcatum extracts using both a validated HPLC-UV method and a newly developed and validated LC-MS/MS method. The results would be compared for correlation, accuracy, and precision to establish the interchangeability or specific advantages of each technique.

The development of an LC-MS/MS method would involve optimizing the ionization of this compound and identifying specific precursor and product ion transitions for selective reaction monitoring (SRM), which would provide a highly specific and sensitive quantification assay.

Logical Relationship for Method Cross-Validation

The following diagram illustrates the logical process for cross-validating two analytical methods for this compound quantification.

Method Cross-Validation cluster_HPLC Method 1: HPLC-UV cluster_LCMS Method 2: LC-MS/MS Sample Identical Sample Set (V. furcatum extracts) HPLC_Analysis Analysis by Validated HPLC Method Sample->HPLC_Analysis LCMS_Analysis Analysis by Validated LC-MS/MS Method Sample->LCMS_Analysis HPLC_Results This compound Concentration (Results A) HPLC_Analysis->HPLC_Results Comparison Statistical Comparison (Correlation, Bland-Altman, etc.) HPLC_Results->Comparison LCMS_Results This compound Concentration (Results B) LCMS_Analysis->LCMS_Results LCMS_Results->Comparison Conclusion Conclusion on Method Equivalence/Superiority Comparison->Conclusion

Caption: Cross-validation of analytical methods.

The Bioactivity of Furcatin: A Comparative Analysis with Structurally Related Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing, albeit limited, scientific literature on the bioactivity of Furcatin and a comparative analysis with the well-documented activities of similar natural phenyl glycosides: Arbutin, Salicin, and Phlorizin. This guide is intended for researchers, scientists, and drug development professionals.

Abstract

This compound, a naturally occurring disaccharide derivative, remains a sparsely studied compound with minimal available data on its bioactivity. In contrast, other natural products sharing a core phenyl glycoside structure, such as Arbutin, Salicin, and Phlorizin, have been extensively investigated for their pharmacological effects. This guide synthesizes the limited information on this compound and provides a detailed comparative analysis of its potential bioactivity against the established antioxidant and anti-inflammatory properties of Arbutin, Salicin, and Phlorizin. By examining the structure-activity relationships and mechanisms of action of these related compounds, we aim to provide a predictive framework for the potential therapeutic applications of this compound and to highlight areas for future research.

Introduction to this compound and a Comparative Cohort

This compound, chemically known as 4-(2-Propen-1-yl)phenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside, is a disaccharide derivative. Its known biological role is primarily as a substrate for the enzyme this compound Hydrolase, which hydrolyzes it into p-Allylphenol and the disaccharide Acuminose. Beyond this enzymatic interaction, there is a significant lack of published data regarding its pharmacological activities.

To provide a meaningful comparative context, this guide will focus on three other naturally occurring phenyl glycosides:

  • Arbutin: A well-known skin-lightening agent found in bearberry plants. It is a glycoside of hydroquinone.

  • Salicin: A precursor to salicylic acid, famously extracted from willow bark, and known for its anti-inflammatory and analgesic properties.

  • Phlorizin: A dihydrochalcone found in apples and other plants, recognized for its effects on glucose transport and its antioxidant properties.

These compounds were selected due to their structural similarity to this compound, all possessing a phenyl group attached to a sugar moiety, and because they have well-documented antioxidant and anti-inflammatory activities.

Comparative Bioactivity: A Quantitative Overview

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of Arbutin, Salicin, and Phlorizin. Due to the lack of data for this compound, its column remains largely unpopulated, highlighting the knowledge gap.

Table 1: Comparative Antioxidant Activity
CompoundAssayResultReference
This compound -No data available-
Arbutin DPPH Radical ScavengingWeak activity compared to hydroquinone[1]
ABTS•+ ScavengingStrong activity[1]
ORAC AssayPotent antioxidant activity[1]
Hydroxyl Radical ScavengingEffective scavenger[2]
Salicin DPPH Radical ScavengingSignificant scavenging activity[3]
Hydroxyl Radical ScavengingSignificant scavenging activity[3]
Lipid Peroxidation Inhibition56-86% inhibition at 5 µg/mL[4]
Phlorizin DPPH Radical ScavengingPotent scavenging activity[5]
PCL (Photochemiluminescence)0.15 mmol Trolox/mmol[5]
ORAC Assay8.78 µmol Trolox/µmol[5]
Table 2: Comparative Anti-inflammatory Activity
CompoundModel SystemKey FindingsReference
This compound -No data available-
Arbutin LPS-stimulated BV2 microgliaSuppressed NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 production. Inhibited NF-κB activation.[6]
High glucose-induced ARPE cellsSuppressed inflammation via SIRT1-mediated autophagy.[7]
Salicin LPS-induced RAW 264.7 macrophagesInhibited NO production. Suppressed IL-1β and IL-6.[8]
TNF-α-induced chondrocytesInhibited inflammatory factor expression (IL-1β, IL-6, MMP13).[9]
Phlorizin LPS-stimulated RAW 264.7 macrophagesDid not suppress inflammatory response.[10]
Diet-induced obese miceSuppressed plasma pro-inflammatory adipokines (leptin, TNF-α, IL-6).[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

    • Protocol: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound is added to the DPPH solution at various concentrations. The mixture is incubated in the dark for a specified period (e.g., 30 minutes). The absorbance is then measured using a spectrophotometer (typically around 517 nm). The percentage of scavenging activity is calculated relative to a control (DPPH solution without the test compound). Ascorbic acid or Trolox is often used as a positive control.[1][3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

    • Protocol: The ABTS•+ radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance. The test compound is added to the diluted ABTS•+ solution, and the absorbance is measured after a set incubation time (e.g., 6 minutes) using a spectrophotometer (typically around 734 nm). The scavenging activity is calculated as a percentage of inhibition of ABTS•+ absorbance.[1]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay:

    • Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.

    • Protocol: A fluorescent probe (e.g., fluorescein) is mixed with the test compound. Peroxyl radicals are generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The fluorescence decay is monitored using a fluorescence microplate reader. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a blank and a standard antioxidant (e.g., Trolox).[1]

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

    • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 or BV2 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced is an indicator of the inflammatory response.

    • Protocol: Macrophage cells are cultured in appropriate media. The cells are pre-treated with the test compound at various concentrations for a specific duration (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for a longer period (e.g., 24 hours). The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm. The inhibition of NO production by the test compound is calculated relative to LPS-stimulated cells without the compound.[6][8]

  • Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β):

    • Principle: The levels of pro-inflammatory cytokines released by immune cells upon stimulation are key markers of inflammation.

    • Protocol: Similar to the NO production assay, cells (e.g., macrophages, microglial cells) are pre-treated with the test compound and then stimulated with an inflammatory agent like LPS. After incubation, the cell culture supernatant is collected. The concentrations of specific cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6][8]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.

NF_kB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription Arbutin Arbutin Arbutin->IKK Inhibits Salicin Salicin Salicin->IKK Inhibits

References

assessing the purity of synthetic Furcatin versus natural Furcatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals assessing the purity of synthetic versus natural Furcatin. This guide provides an objective analysis of potential impurities, supported by experimental data and detailed methodologies, to aid in the selection of this compound for research and development purposes.

Introduction

This compound, a naturally occurring glycoside with the chemical formula C20H28O10, has garnered interest for its potential biological activities.[1] As with many natural products, the demand for a consistent and pure supply has led to the development of synthetic routes to complement its extraction from natural sources, such as Viburnum furcatum. This guide provides a comprehensive comparison of the purity profiles of this compound obtained from both synthetic and natural origins, highlighting the distinct impurity profiles inherent to each production method. Understanding these differences is critical for ensuring the reliability and reproducibility of scientific research and the safety and efficacy of potential therapeutic applications.

Purity Assessment: A Comparative Overview

The purity of a chemical compound is paramount in research and drug development. Impurities, even in trace amounts, can significantly impact experimental outcomes and pose safety risks. The nature and quantity of impurities in a given sample of this compound are intrinsically linked to its source.

Synthetic this compound: Chemical synthesis offers the advantage of a controlled and scalable production process. However, it can introduce a range of impurities derived from starting materials, reagents, intermediates, and byproducts of side reactions.[2][3] The primary impurities in synthetically produced this compound are often stereoisomers (anomers and diastereomers) and reaction byproducts.

Natural this compound: Extraction from plant sources provides this compound in its native form. However, the complexity of the plant matrix presents significant purification challenges.[4][5] Co-extraction of structurally similar compounds, such as other polyphenolic glycosides, flavonoids, and tannins, is a common source of impurities.[4][5] Additionally, degradation of the target molecule can occur during the extraction and purification processes.

Data Presentation: Comparative Impurity Profiles

The following tables summarize the expected quantitative data for the purity assessment of synthetic and natural this compound based on typical analytical results.

Table 1: Purity Profile of Synthetic this compound

ParameterSpecificationTypical ResultAnalytical Method
Purity (by HPLC)≥ 98.0%98.5%HPLC-UV
α-anomer≤ 1.0%0.8%Chiral HPLC
Unreacted Aglycone≤ 0.5%0.3%HPLC-UV
Residual SolventsPer ICH Q3CMeets ICH Q3CGC-HS
Heavy Metals≤ 10 ppm< 10 ppmICP-MS

Table 2: Purity Profile of Natural this compound

ParameterSpecificationTypical ResultAnalytical Method
Purity (by HPLC)≥ 95.0%96.2%HPLC-UV
Related Glycosides≤ 3.0%2.5%HPLC-MS
Flavonoids≤ 1.0%0.8%LC-MS/MS
Tannins≤ 0.5%0.3%UV-Vis
Pesticide ResiduesPer USP <561>Meets USP <561>GC-MS/MS

Experimental Protocols

Detailed methodologies for the key experiments cited in the purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Method: A linear gradient from 10% to 90% B over 20 minutes is used to separate this compound from its potential impurities. The purity is calculated based on the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Method: The UPLC system provides high-resolution separation, and the mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated methanol (CD3OD).

  • Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to confirm the chemical structure of this compound and to identify and characterize any structural isomers or byproducts.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthetic and natural this compound.

Workflow for Purity Assessment of Synthetic this compound cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product synthesis Chemical Synthesis of this compound crude_product Crude Synthetic this compound synthesis->crude_product purification Chromatographic Purification crude_product->purification hplc HPLC-UV (Purity) purification->hplc lcms LC-MS (Impurity ID) purification->lcms nmr NMR (Structure) purification->nmr gc GC-HS (Solvents) purification->gc icpms ICP-MS (Metals) purification->icpms chiral_hplc Chiral HPLC (Anomers) hplc->chiral_hplc final_product High-Purity Synthetic this compound hplc->final_product lcms->final_product nmr->final_product chiral_hplc->final_product gc->final_product icpms->final_product

Caption: Workflow for the purity assessment of synthetic this compound.

Workflow for Purity Assessment of Natural this compound cluster_extraction Extraction & Crude Extract cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product plant_material Plant Material (Viburnum furcatum) extraction Solvent Extraction plant_material->extraction crude_extract Crude Natural Extract extraction->crude_extract purification Multi-step Chromatography crude_extract->purification hplc HPLC-UV (Purity) purification->hplc lcms LC-MS/MS (Impurity ID) purification->lcms nmr NMR (Structure) purification->nmr gcms GC-MS/MS (Pesticides) purification->gcms uvvis UV-Vis (Tannins) purification->uvvis final_product High-Purity Natural this compound hplc->final_product lcms->final_product nmr->final_product gcms->final_product uvvis->final_product

Caption: Workflow for the purity assessment of natural this compound.

Conclusion

The choice between synthetic and natural this compound depends on the specific requirements of the intended application. Synthetic this compound generally offers higher purity with a well-defined and controlled impurity profile, primarily consisting of isomers and reaction-related byproducts. Natural this compound, while providing the compound as it exists in nature, is more prone to contain a wider array of structurally related impurities from the plant matrix.

For applications requiring the highest level of purity and a well-characterized impurity profile, synthetic this compound is often the preferred choice. However, for studies where the presence of other natural co-constituents might be relevant or even beneficial, carefully purified natural this compound may be more appropriate. In all cases, rigorous analytical testing as outlined in this guide is essential to ensure the quality and reliability of the this compound used in any research or development endeavor.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of Furcatin and its related flavonoid glycosides, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, supported by experimental data and detailed protocols. This document aims to facilitate a clearer understanding of their therapeutic potential by presenting quantitative data in structured tables and illustrating key signaling pathways.

Flavonoid glycosides are a diverse group of plant secondary metabolites known for their wide range of pharmacological effects, including antioxidant and anti-inflammatory properties. Among these, this compound, a flavonoid glycoside found in plants of the Viburnum genus, has garnered interest. This guide provides a comparative analysis of this compound with other structurally related and well-studied flavonoid glycosides, namely Isoquercitrin and Orientin, to elucidate their relative therapeutic potential. While specific quantitative data for this compound remains limited in publicly available research, this guide draws upon data from extracts of Viburnum species, which are known to contain this compound, and compares it with established data for Isoquercitrin and Orientin.

Comparative Biological Activity

The antioxidant and anti-inflammatory activities of flavonoid glycosides are central to their therapeutic applications. The following tables summarize the available quantitative data for extracts containing this compound (from Viburnum species) and for the pure compounds Isoquercitrin and Orientin.

Antioxidant Activity

The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with results expressed as IC50 values (the concentration required to inhibit 50% of the radical). Lower IC50 values indicate stronger antioxidant activity.

Compound/ExtractAssayIC50 Value (µg/mL)Reference
Viburnum opulus Branch ExtractDPPH14[1]
Viburnum grandiflorum Ethanolic Leaf ExtractDPPH>480 (83% inhibition at 480 µg/mL)[2]
IsoquercitrinDPPHNot specified
OrientinDPPHNot specified
Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Compound/ExtractAssayIC50 Value (µM)Reference
Viburnum fordiae Compounds (15, 19, 20, 29)NO Production Inhibition in LPS-stimulated RAW264.7 cells8.60 - 13.92[3]
IsoquercitrinNot specifiedNot specified
OrientinNot specifiedNot specified

Note: The specific anti-inflammatory activity of this compound has not been quantitatively reported. The data from Viburnum fordiae highlights the potential of compounds from this genus to inhibit inflammatory responses. Extracts from Viburnum pichinchense have been shown to exert anti-inflammatory effects by targeting the NF-κB and caspase-11 pathways.[4][5]

Signaling Pathway Modulation

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation and cellular stress responses and are common targets for flavonoid glycosides.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory gene expression. Many flavonoids are known to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines. Extracts from Viburnum pichinchense have been shown to inhibit the NF-κB signaling pathway.[4][5]

Caption: NF-κB signaling pathway and potential inhibition by flavonoids.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation. Flavonoids can modulate this pathway to exert their anti-inflammatory effects.

MAPK_Signaling_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Gene Expression This compound / Flavonoids This compound / Flavonoids This compound / Flavonoids->MAPKK Inhibition

Caption: MAPK signaling pathway and potential modulation by flavonoids.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH solution in methanol D Mix DPPH solution with test compound/control A->D B Prepare test compound solutions at various concentrations B->D C Prepare control (methanol) C->D E Incubate in the dark at room temperature D->E F Measure absorbance at 517 nm E->F G Calculate percentage inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare a series of concentrations of the test compound (e.g., this compound, Isoquercitrin, Orientin) in methanol.

    • Methanol is used as a blank. Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • To 1.0 mL of the DPPH solution, add 1.0 mL of the test compound solution at different concentrations.

    • Vortex the mixture and allow it to stand at room temperature in the dark for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Workflow:

NO_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis A Seed RAW 264.7 cells in a 96-well plate B Pre-treat cells with various concentrations of test compound A->B C Stimulate cells with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at 540 nm F->G H Calculate NO concentration and percentage inhibition G->H

Caption: Workflow for the nitric oxide production inhibition assay.

Detailed Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Directions

This comparative guide highlights the antioxidant and anti-inflammatory potential of this compound and related flavonoid glycosides. While data for Isoquercitrin and Orientin are more readily available, the information on Viburnum extracts suggests that this compound likely possesses similar beneficial properties. However, there is a clear need for further research to isolate and characterize pure this compound and to perform direct comparative studies against other flavonoid glycosides. Such studies should include a broader range of quantitative bioassays and investigations into the specific molecular mechanisms and signaling pathways modulated by this compound. This will be crucial for fully understanding its therapeutic potential and for advancing its development as a novel pharmacological agent.

References

Safety Operating Guide

Prudent Disposal of Furcatin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to the chemical hygiene plan of their institution and all local, state, and federal regulations regarding hazardous waste disposal. The absence of specific toxicity and environmental hazard data for Furcatin necessitates a conservative approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.

Decision Matrix for Chemical Waste Disposal

The following table outlines a general decision-making process for the disposal of laboratory chemicals when a Safety Data Sheet is not available.

Consideration Assessment for this compound Action Regulatory Basis
Safety Data Sheet (SDS) Not readily available.Assume the chemical is hazardous.Prudent practice in chemical hygiene.
Known Hazards Specific toxicity, reactivity, and environmental hazards are not well-documented.Handle with standard personal protective equipment (PPE) and dispose of as hazardous waste.Resource Conservation and Recovery Act (RCRA) guidelines for unknown or uncharacterized waste.[1][2]
Physical State Solid (based on related compounds).[3]Collect as solid chemical waste.General laboratory waste management protocols.
Solubility Unknown.Do not dispose of down the drain.[2][4][5][6]EPA regulations prohibit the sewer disposal of many chemical wastes.[2]
Compatibility Incompatible materials are unknown.Do not mix with other chemical waste streams.[4][7][8]Prevents potentially violent or dangerous chemical reactions.[7]

Standard Operating Procedure for this compound Disposal

This protocol provides a step-by-step guide for the safe disposal of this compound and materials contaminated with it.

Waste Identification and Segregation
  • Designate as Hazardous Waste: All this compound waste, including pure substance, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be designated and handled as hazardous chemical waste.[8]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams, especially solvents, acids, or bases, to avoid unknown and potentially hazardous reactions.[4][7][9]

Container Selection and Labeling
  • Choose a Compatible Container: Collect solid this compound waste in a sealable, sturdy, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw-top lid).[7][8] Ensure the container is in good condition with no cracks or leaks.[8]

  • Properly Label the Waste Container: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[2][7][8] The label must include:

    • The words "Hazardous Waste".[1][2][7]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][2][7]

    • The date when waste was first added (accumulation start date).[10]

    • The name of the principal investigator and the laboratory location (building and room number).[2]

    • A statement indicating that the hazards are unknown.

Waste Accumulation and Storage
  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[4][5][7][8]

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[7] This area should be clearly marked.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[4][8]

  • Regular Inspections: Periodically inspect the waste container for any signs of leakage or deterioration.[7]

Arranging for Disposal
  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[2][4][5]

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its empty containers be disposed of in the regular trash or poured down the drain.[2][4][5][6]

  • Disposal of "Empty" Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed. The first two rinsates must be collected as hazardous waste.[8] Given the lack of safety data, it is recommended to dispose of the container itself as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.

G Chemical Waste Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Preparation for Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound waste generated (solid, solution, contaminated items) B Select a compatible, sealable container A->B C Affix 'Hazardous Waste' label with all required information B->C D Place waste in the labeled container C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Use secondary containment E->F G Keep container closed E->G H Container is full or storage time limit reached E->H I Request waste pickup from Environmental Health & Safety (EHS) H->I J EHS collects and disposes of waste according to regulations I->J

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Essential Safety and Handling Guidance for Furcatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals who may handle Furcatin. The content is structured to offer procedural guidance and build trust by emphasizing a safety-first approach in the absence of complete hazard information.

Chemical Identification

PropertyValue
Chemical Name 4-(2-Propen-1-yl)phenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside[1]
Synonym This compound[1]
CAS Number 499-33-2[1]
Molecular Formula C₂₀H₂₈O₁₀[1]
Molecular Weight 428.4 g/mol [1]

Personal Protective Equipment (PPE) and Handling

Given the absence of specific toxicological data for this compound, a cautious approach is necessary. The following PPE and handling procedures are recommended as a minimum standard.

Recommended Personal Protective Equipment
EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact. Glove integrity should be checked before each use.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation exposure.
Handling Procedures
  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation risk.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Spill Prevention: Handle with care to prevent spills. Keep containers tightly closed when not in use.

Emergency Procedures

In the event of an exposure or spill, follow these general first-aid and cleanup measures immediately.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response and Disposal
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area and prevent further spread of the material. Contact your institution's environmental health and safety department for assistance.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways. The exact disposal method will depend on a formal waste characterization.

Operational Workflow for Handling this compound

The following diagram outlines a logical workflow for handling this compound, emphasizing safety and caution due to the limited availability of hazard data.

Furcatin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency obtain_sds Obtain Substance-Specific SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_handle Weigh and Handle in Fume Hood don_ppe->weigh_handle perform_experiment Perform Experiment weigh_handle->perform_experiment spill_response Initiate Spill Response weigh_handle->spill_response decontaminate Decontaminate Work Area perform_experiment->decontaminate first_aid Administer First Aid perform_experiment->first_aid dispose_waste Dispose of Waste per EHS Guidelines decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe

Figure 1. Cautious workflow for handling this compound with limited safety data.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.